Product packaging for Amifloxacin(Cat. No.:CAS No. 86393-37-5)

Amifloxacin

Cat. No.: B1664871
CAS No.: 86393-37-5
M. Wt: 334.35 g/mol
InChI Key: RUXPNBWPIRDVTH-UHFFFAOYSA-N
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Description

Amifloxacin is a member of quinolines.
structure in UD
See also: this compound Mesylate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19FN4O3 B1664871 Amifloxacin CAS No. 86393-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
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InChI

InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXPNBWPIRDVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H19FN4O3
Source PubChem
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DSSTOX Substance ID

DTXSID20235519
Record name Amifloxacin
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Molecular Weight

334.35 g/mol
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Physical Description

Solid
Record name Amifloxacin
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CAS No.

86393-37-5
Record name Amifloxacin
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Record name Amifloxacin
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Record name Amifloxacin
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Melting Point

300 °C
Record name Amifloxacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Amifloxacin on DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which amifloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effects through the inhibition of DNA gyrase. It includes a summary of the inhibitory activities of related compounds, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the core mechanisms and workflows.

Core Mechanism of Action: Quinolone-Mediated DNA Gyrase Poisoning

This compound, as a member of the quinolone class of antibiotics, targets bacterial type II topoisomerases, primarily DNA gyrase in many Gram-negative bacteria.[1] DNA gyrase is an essential enzyme responsible for introducing negative supercoils into the bacterial chromosome, a process critical for relieving torsional stress during DNA replication and transcription.[2] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂).[3]

The mechanism of this compound is not merely an inhibition of enzymatic activity but rather the conversion of DNA gyrase into a cytotoxic cellular poison. The process unfolds as follows:

  • Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment) and, through ATP hydrolysis in the GyrB subunits, introduces a transient double-strand break.[3]

  • Quinolone Binding and Ternary Complex Formation: this compound intercalates into the cleaved DNA at the breakage site and binds to residues within the GyrA subunits.[4] This action traps the enzyme in its transient state, forming a stable, covalent gyrase-DNA-quinolone ternary complex.[2]

  • Inhibition of DNA Re-ligation: The presence of the quinolone molecule physically prevents the re-ligation of the cleaved DNA strands.[4]

  • Generation of Double-Strand Breaks: The stalled ternary complex blocks the progression of replication forks.[4] The collision of a replication fork with this complex results in the transformation of the transient break into a permanent and lethal double-strand DNA break.

  • Cell Death: The accumulation of these double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[4]

This stabilization of the "cleavage complex" is the hallmark of quinolone action and distinguishes them as topoisomerase poisons rather than simple catalytic inhibitors.[4]

amifloxacin_mechanism Mechanism of this compound on DNA Gyrase cluster_cycle Normal Catalytic Cycle gyrase Free DNA Gyrase (GyrA₂, GyrB₂) gyrase_dna Gyrase-DNA Complex gyrase->gyrase_dna Binds DNA cleavage Transient DNA Cleavage Complex gyrase_dna->cleavage Cleaves DNA religation Re-ligated DNA (Supercoiled) cleavage->religation Passes T-segment, Re-ligates G-segment poison Stable Ternary Complex (Gyrase-DNA-Amifloxacin) cleavage->poison religation->gyrase Releases DNA dsb Replication Fork Collision → Double-Strand Break poison->dsb Blocks Replication death Cell Death dsb->death This compound This compound This compound->poison Stabilizes

This compound interrupts the DNA gyrase catalytic cycle.

Quantitative Data: Inhibitory Activity

CompoundTarget EnzymeIC₅₀ (µg/mL)Reference
LevofloxacinE. coli DNA Gyrase2.50 ± 0.14[5]
OfloxacinE. coli DNA Gyrase6.20 ± 0.17[5]
CiprofloxacinN. gonorrhoeae DNA Gyrase0.00039[6]

Note: Lower IC₅₀ values indicate higher potency. Data from different studies may vary due to different assay conditions.

Experimental Protocols

Characterization of DNA gyrase inhibitors like this compound relies on two primary in vitro assays: the DNA supercoiling assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular plasmid DNA.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per 20 µL reaction:

    • 5X Assay Buffer (Final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

    • Relaxed pBR322 plasmid DNA (Substrate, final concentration ~5 nM).

    • Nuclease-free water to volume.

  • Inhibitor Addition: Aliquot the reaction mixture into individual tubes. Add varying concentrations of this compound (typically dissolved in DMSO) to the experimental tubes. Add an equivalent volume of DMSO to the "no inhibitor" control tube.

  • Enzyme Addition: Add purified E. coli DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the substrate in the absence of inhibitor) to all tubes except the "negative control" (relaxed DNA).

  • Incubation: Incubate all reaction tubes at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye (containing EDTA to chelate Mg²⁺ and a tracking dye like bromophenol blue).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light.

    • Relaxed and supercoiled DNA forms will separate, with the supercoiled form migrating faster.

    • Quantify the band intensities for both forms using densitometry software.

    • Calculate the percentage of inhibition at each this compound concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

workflow_supercoiling Workflow: DNA Supercoiling Inhibition Assay prep 1. Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) add_drug 2. Aliquot and Add This compound Dilutions prep->add_drug add_enzyme 3. Add DNA Gyrase to Initiate Reaction add_drug->add_enzyme incubate 4. Incubate at 37°C (30-60 min) add_enzyme->incubate stop 5. Terminate Reaction (Add EDTA/Loading Dye) incubate->stop gel 6. Agarose Gel Electrophoresis stop->gel visualize 7. Stain and Visualize Gel (UV Transilluminator) gel->visualize analyze 8. Densitometry Analysis & Calculate IC₅₀ visualize->analyze

A typical workflow for assessing gyrase inhibition.
Quinolone-Induced DNA Cleavage Assay

This assay directly measures the formation of the ternary cleavage complex by detecting the conversion of supercoiled plasmid DNA into linear DNA. Quinolones stabilize the cleaved intermediate, which is then revealed by treatment with a denaturing agent.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix per 20 µL reaction:

    • 5X Assay Buffer (as above, but without ATP , as it is not required for quinolone-induced cleavage).

    • Supercoiled pBR322 plasmid DNA (Substrate, ~5 nM).

    • Nuclease-free water to volume.

  • Inhibitor and Enzyme Addition:

    • Aliquot the mixture into tubes.

    • Add varying concentrations of this compound.

    • Add a higher concentration of DNA gyrase than used in supercoiling assays (e.g., 5-10 units).

    • Incubate at 37°C for 30 minutes to allow complex formation.

  • Complex Trapping: Add SDS (to a final concentration of ~0.2%) and Proteinase K (to a final concentration of ~0.1 mg/mL). The SDS denatures the gyrase subunits, exposing the covalent link between the protein and the cleaved DNA, while Proteinase K digests the enzyme.

  • Incubation: Incubate for an additional 30 minutes at 37°C to ensure complete protein digestion.

  • Sample Preparation: Stop the reaction and purify the DNA (e.g., via chloroform/isoamyl alcohol extraction followed by ethanol precipitation) to remove remaining protein fragments. Resuspend the DNA pellet in loading dye.

  • Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. The key species to resolve are:

    • Supercoiled DNA (uncleaved substrate).

    • Linear DNA (product of double-strand cleavage).

    • Nicked/relaxed circular DNA (product of single-strand cleavage).

  • Visualization and Analysis:

    • Stain and visualize the gel as described previously.

    • An increase in the linear DNA band with increasing this compound concentration indicates that the drug is acting as a DNA gyrase poison.

    • Quantify the percentage of linear DNA relative to the total DNA in each lane.

References

Amifloxacin: A Comprehensive Review of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class of antimicrobial agents. Developed in the 1980s, it exhibits broad-spectrum activity against a range of bacterial pathogens. Like other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, repair, and recombination.[1][2] This guide provides a detailed overview of the antibacterial spectrum of this compound, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism and testing workflows.

Mechanism of Action

This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, the primary target is DNA gyrase, while topoisomerase IV is the main target in many Gram-positive bacteria.[1] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication and transcription. This compound binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death.[1]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Enters cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Porin->DNA_Gyrase Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Acts on Replication_Fork Replication Fork Stalled DNA_Gyrase->Replication_Fork Prevents relaxation of supercoils Bacterial_DNA->Replication_Fork Replication Cell_Death Cell Death Replication_Fork->Cell_Death Leads to

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum

This compound has demonstrated in vitro activity against a variety of clinically relevant bacteria. Its spectrum is generally characterized by good coverage of Gram-negative aerobes, with moderate activity against some Gram-positive organisms.

Gram-Negative Bacteria

This compound is particularly active against many members of the Enterobacteriaceae family and other Gram-negative bacilli.[3][4][5] It has been shown to be effective against gentamicin-resistant Gram-negative bacteria.[3][4]

OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coli147≤0.125≤0.125-[5]
Klebsiella spp.147≤0.125≤0.125-[5]
Proteus spp.147-≤0.25-[5]
Enterobacter spp.147-≤0.5-[5]
Citrobacter spp.147-≤0.5-[5]
Providencia spp.147-≤2-[5]
Pseudomonas aeruginosa147-≤81 - 16[5]
Serratia spp.147-≤8-[5]
Acinetobacter calcoaceticus147-≤8-[5]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is generally considered to be less potent than its activity against Gram-negative organisms.[6] Its efficacy against staphylococci and streptococci is variable and often lower than that of newer generation fluoroquinolones.[6]

OrganismNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus spp. (including methicillin-resistant strains)208---[7]
Anaerobic Bacteria

Data on the in vitro activity of this compound against anaerobic bacteria is limited. Generally, earlier-generation fluoroquinolones have poor activity against most anaerobes.[8][9] While some newer fluoroquinolones have enhanced anti-anaerobic activity, it is not a hallmark of the class to which this compound belongs.[8][9] Specific MIC data for this compound against clinically important anaerobes such as Bacteroides fragilis and Clostridium species were not found in the available literature.

Atypical Pathogens

Similarly, there is a lack of specific data on the activity of this compound against atypical respiratory pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila. While fluoroquinolones as a class are known to be effective against these organisms, the potency can vary significantly between different agents.[[“]]

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using standardized susceptibility testing methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate.

  • Preparation of Antimicrobial Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow Start Start Prepare_Amifloxacin_Dilutions Prepare serial dilutions of this compound in broth Start->Prepare_Amifloxacin_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells with inoculum Prepare_Amifloxacin_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution susceptibility testing workflow.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium, which is then inoculated with the test organisms.

  • Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton agar at various concentrations to create a series of agar plates with different drug concentrations.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: A standardized inoculum of approximately 10⁴ CFU per spot is applied to the surface of each agar plate using a multipoint replicator.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial inoculum.

Conclusion

This compound is a fluoroquinolone antibiotic with a notable in vitro activity profile, particularly against Gram-negative aerobic bacteria. Its efficacy against Gram-positive organisms is more variable, and there is a lack of comprehensive data regarding its activity against anaerobic and atypical pathogens. The standardized methodologies outlined by CLSI provide a robust framework for the in vitro evaluation of this compound's antibacterial spectrum. Further research would be beneficial to fully characterize its activity against a broader range of clinically important bacteria, especially in comparison to newer antimicrobial agents. This would provide a more complete understanding of its potential therapeutic utility in the current landscape of antimicrobial resistance.

References

Amifloxacin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic belonging to the quinolone carboxylic acid class.[1][2] It exhibits a broad spectrum of antibacterial activity, comparable to other fluoroquinolones like ciprofloxacin. This technical guide provides an in-depth exploration of the chemical structure and synthesis pathways of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Structure

This compound is systematically named 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its chemical formula is C16H19FN4O3, with a molar mass of 334.35 g/mol .[2]

The core of the this compound molecule is a quinolone ring system, which is fundamental to its antibacterial activity. Key structural features include:

  • A fluorine atom at the C-6 position , which enhances its antibacterial potency.

  • A carboxylic acid group at the C-3 position , essential for its interaction with bacterial DNA gyrase.

  • A piperazine ring at the C-7 position , which influences the spectrum of activity and pharmacokinetic properties.

  • A unique methylamino group at the N-1 position , distinguishing it from many other fluoroquinolones.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]
SMILES CNN1C=C(C(=O)O)C(=O)c2cc(F)c(cc12)N3CCN(C)CC3[2]
InChI InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24)[2]
CAS Number 86393-37-5[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H19FN4O3
Molar Mass 334.35 g/mol [2]
Appearance Solid
Melting Point 300 °C

Synthesis Pathways

The synthesis of this compound, like other fluoroquinolones, is a multi-step process. A common and effective strategy involves the application of the Gould-Jacobs reaction, which is a cornerstone in the formation of the quinolone ring system.[4][5] A retrosynthetic analysis, based on the methodology described by Wentland, suggests key disconnections at the N-C and N-N bonds of the quinolone core.[4]

A plausible synthetic route commences with the commercially available starting material, 3-chloro-4-fluoroaniline.[4][6]

Amifloxacin_Synthesis_Pathway cluster_0 Step 1: Formation of the Quinolone Core (Gould-Jacobs Reaction) cluster_1 Step 2: N-Methylation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: N-Amination cluster_4 Step 5: N-Methylamination and Hydrolysis A 3-Chloro-4-fluoroaniline C Intermediate Acrylate A->C + B B Diethyl ethoxymethylenemalonate (EMME) D 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E 7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Methylating Agent G Ethyl 6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate E->G + F F 1-Methylpiperazine H Ethyl 6-fluoro-1-amino-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate G->H Aminating Agent I This compound H->I Methylation & Hydrolysis

A generalized synthesis pathway for this compound.
Experimental Protocols

The following protocols represent a generalized synthesis scheme for this compound, based on established methods for fluoroquinolone synthesis.

Step 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-fluoroaniline and a slight excess of diethyl ethoxymethylenemalonate (EMME).

  • Reaction Conditions: Heat the mixture, typically in a high-boiling point solvent such as diphenyl ether or Dowtherm A, to approximately 250-300°C.[7] Microwave irradiation can also be employed to shorten reaction times and improve yields.[8][9]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture. The product often precipitates upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: N-Alkylation to form Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent, such as DMF or DMSO.

  • Reagents: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the nitrogen at the 1-position. Then, add a methylating agent, for instance, methyl iodide or dimethyl sulfate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the N-methylated product.

Step 3: Nucleophilic Aromatic Substitution with 1-Methylpiperazine

  • Reaction Setup: Combine the N-methylated quinolone from Step 2 with an excess of 1-methylpiperazine in a suitable solvent, such as pyridine or DMSO.

  • Reaction Conditions: Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into water to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization.

Step 4: N-Amination

  • Reaction Setup: The introduction of the amino group at the N-1 position is a critical and often challenging step. One approach involves the use of an aminating agent.

  • Reagents: Reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating agents can be used. The reaction is typically carried out in a suitable solvent and may require the presence of a base.

  • Reaction Conditions: The reaction conditions will vary depending on the specific aminating agent used.

Step 5: Final Methylamination and Hydrolysis

  • Methylation: The primary amino group introduced in the previous step is then methylated. This can be achieved using a methylating agent under appropriate basic conditions.

  • Hydrolysis: The final step is the hydrolysis of the ester group at the C-3 position to the carboxylic acid. This is typically accomplished by heating with an aqueous acid or base, followed by neutralization to precipitate the final product, this compound.

Table 3: Summary of Key Reactions and Reagents in this compound Synthesis

StepReaction TypeKey Reagents
1 Gould-Jacobs Reaction3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate
2 N-AlkylationMethylating agent (e.g., Methyl iodide), Base (e.g., K2CO3)
3 Nucleophilic Aromatic Substitution1-Methylpiperazine
4 N-AminationElectrophilic aminating agent
5 N-Methylation & HydrolysisMethylating agent, Acid or Base for hydrolysis

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from simple starting materials to the complex final molecule.

Synthesis_Workflow Start Starting Materials (3-Chloro-4-fluoroaniline, EMME) Quinolone_Core Quinolone Core Formation (Gould-Jacobs) Start->Quinolone_Core N_Alkylation N-1 Methylation Quinolone_Core->N_Alkylation Piperazine_Addition C-7 Piperazine Substitution N_Alkylation->Piperazine_Addition N_Amination N-1 Amination Piperazine_Addition->N_Amination Final_Modification Final Methylation & Hydrolysis N_Amination->Final_Modification This compound This compound Final_Modification->this compound

Logical workflow of this compound synthesis.

Conclusion

The chemical structure of this compound, with its key pharmacophoric groups, is well-established and contributes to its potent antibacterial activity. Its synthesis, while complex, relies on well-understood organic reactions, with the Gould-Jacobs reaction being a pivotal step in constructing the fundamental quinolone scaffold. This guide provides a foundational understanding for researchers and professionals, paving the way for further exploration and development in the field of fluoroquinolone antibiotics. Further research to optimize the synthesis pathway, particularly the N-amination step, could lead to more efficient and scalable production methods.

References

early studies on the discovery and development of Amifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Discovery and Development of Amifloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly WIN 49375) is a synthetic fluoroquinolone antibiotic that emerged from the extensive research efforts in the 1980s to expand the utility of the quinolone class of antibacterial agents.[1] The quinolones, originating from the discovery of nalidixic acid in 1962, initially had a limited spectrum of activity, primarily against Gram-negative bacteria in urinary tract infections. The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom at the C-6 position of the quinolone ring, led to a significant enhancement in potency and a broader spectrum of antibacterial activity. This compound is structurally similar to pefloxacin, with the key distinction of a methylamino group at the N-1 position instead of an ethyl group.[1] This guide provides a comprehensive overview of the early studies on the discovery and development of this compound, focusing on its synthesis, mechanism of action, in vitro and in vivo activity, and early pharmacokinetic evaluations.

Chemical Synthesis

The synthesis of this compound follows the general methodologies developed for fluoroquinolones, with the Gould-Jacobs reaction being a key step in the formation of the quinolone ring system. The retrosynthetic analysis points to a strategy involving the disconnection of the N-C bond of the piperazine ring, the N-N bond of the methylamino group, and the cyclization to form the quinolone core.[2][3]

General Synthetic Pathway

The synthesis of this compound, as described by Wentland and colleagues, involves the following key transformations:

  • Formation of the Quinolone Core: The synthesis typically begins with a suitably substituted aniline derivative, which undergoes condensation with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: The resulting intermediate is then cyclized at high temperature to form the quinolone ring.

  • Introduction of the N-1 Substituent: The methylamino group is introduced at the N-1 position.

  • Addition of the C-7 Piperazine Moiety: The final step involves the nucleophilic substitution of a leaving group (commonly a fluorine or chlorine atom) at the C-7 position with N-methylpiperazine.

Substituted_Aniline Substituted Aniline Condensation_Product Condensation Product Substituted_Aniline->Condensation_Product EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation_Product Quinolone_Core Quinolone Core Condensation_Product->Quinolone_Core Heat (Gould-Jacobs Reaction) N1_Substituted_Quinolone N-1 Substituted Quinolone Quinolone_Core->N1_Substituted_Quinolone Introduction of Methylamino Group This compound This compound N1_Substituted_Quinolone->this compound Addition of N-methylpiperazine at C-7

General Synthetic Workflow for this compound.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[2] The primary targets of this inhibition are two essential enzymes involved in DNA replication and repair: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells. Topoisomerase IV is the main target for many Gram-positive bacteria.[2]

By binding to the enzyme-DNA complex, this compound stabilizes the transient double-strand breaks created by these enzymes, leading to an accumulation of these breaks and ultimately, cell death.[2]

This compound This compound This compound->Inhibition DNA_Gyrase DNA Gyrase (Gram-negative bacteria) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV Topoisomerase IV (Gram-positive bacteria) Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Chromosome_Segregation->Cell_Death Leads to Inhibition->DNA_Gyrase Inhibits Inhibition->Topo_IV Inhibits

Mechanism of Action of this compound.

In Vitro Antibacterial Activity

Early studies evaluated the in vitro activity of this compound against a broad range of clinical isolates. Its potency was compared with other fluoroquinolones and antibacterial agents.

Data Presentation
Organism (No. of Isolates)This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Norfloxacin MIC (µg/mL)
Escherichia coli0.06 - 0.50.015 - 0.060.06 - 0.25
Klebsiella pneumoniae0.12 - 10.03 - 0.250.12 - 1
Enterobacter cloacae0.12 - 10.03 - 0.250.12 - 1
Pseudomonas aeruginosa0.5 - 40.12 - 12 - 16
Staphylococcus aureus0.25 - 20.25 - 10.5 - 4

Note: Data compiled from early in vitro studies. Ranges represent MIC50 and MIC90 values where available.

This compound demonstrated good activity against Enterobacteriaceae, comparable to that of norfloxacin and pefloxacin.[1] Against Pseudomonas aeruginosa, it was more active than carbenicillin and mezlocillin.[1] Its activity against Staphylococcus aureus was moderate, with MICs generally ≤2 µg/mL.[1] Compared to ciprofloxacin, this compound was generally less active.[1] The in vitro activity of this compound was not significantly affected by the presence of human serum, inoculum size, or changes in pH between 6 and 8.[1]

Activity of Metabolites

Two major metabolites of this compound, N-desmethyl this compound and this compound N-oxide, were also evaluated for their in vitro activity. The N-oxide metabolite was the least active. However, for the majority of Gram-negative bacteria, N-desmethyl this compound was as active as the parent compound, this compound.[4]

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in various murine infection models.

Data Presentation
Infection ModelPathogenThis compound ED50 (mg/kg) - OralThis compound ED50 (mg/kg) - Parenteral
Systemic InfectionEscherichia coliNot SpecifiedMore active than gentamicin
Systemic InfectionGram-negative bacteriaHighly activeGenerally less active than cefotaxime

Note: ED50 (50% effective dose) values were reported to be within two- to three-fold for oral versus parenteral administration.[1]

This compound was highly active via the oral route in mice, with ED50 values being only two- to three-fold higher than those obtained with parenteral administration.[1] Against systemic Gram-negative bacterial infections in mice, this compound was generally less active than cefotaxime but more active than gentamicin.[1] The major piperazinyl-N-desmethyl metabolite of this compound was as effective as the parent drug against experimental infections in mice when administered parenterally. However, when given orally, this metabolite was less potent than this compound.[1]

Pharmacokinetics

Early pharmacokinetic studies in healthy volunteers provided key insights into the absorption, distribution, metabolism, and excretion of this compound.

Data Presentation: Multiple-Dose Pharmacokinetics in Healthy Volunteers
Dosing RegimenCmax (µg/mL) - Day 1Cmax (µg/mL) - Day 11Tmax (h)Half-life (h)% Dose Excreted in Urine
200 mg q12h2.52 ± 1.122.30 ± 0.98~0.983.58 - 5.7853.9
400 mg q12h4.98 ± 1.445.41 ± 0.74~0.983.58 - 5.7853.9
600 mg q12h5.40 ± 2.028.05 ± 1.68~0.983.58 - 5.7853.9
400 mg q8h4.59 ± 2.176.87 ± 2.81~0.983.58 - 5.7853.9
600 mg q8h6.53 ± 2.449.53 ± 0.50~0.983.58 - 5.7853.9
800 mg q8h8.01 ± 3.0011.9 ± 1.92~0.983.58 - 5.7853.9

Data from a multiple-dose study in healthy male volunteers.[5] Values are presented as mean ± standard deviation where available.

This compound was rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 0.98 hours.[5] Steady-state concentrations were achieved by day 5 of multiple dosing.[5] The terminal half-life in plasma ranged from 3.58 to 5.78 hours.[5] A significant portion of the administered dose (mean of 53.9%) was excreted unchanged in the urine.[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound and comparator agents were determined using a standardized broth microdilution method.

  • Inoculum Preparation: Bacterial isolates were grown overnight on an appropriate agar medium. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Drug Dilution: Serial twofold dilutions of the antibiotics were prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Start Start: Bacterial Isolate Overnight_Culture Overnight Culture on Agar Start->Overnight_Culture Saline_Suspension Prepare Saline Suspension (0.5 McFarland) Overnight_Culture->Saline_Suspension Inoculum_Dilution Dilute in Mueller-Hinton Broth (to ~1x10^6 CFU/mL) Saline_Suspension->Inoculum_Dilution Inoculation Inoculate Microtiter Plate (Final concentration ~5x10^5 CFU/mL) Inoculum_Dilution->Inoculation Drug_Dilution Prepare Serial Drug Dilutions in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Broth Microdilution MIC Testing Workflow.
High-Performance Liquid Chromatography (HPLC) for this compound Quantitation

Concentrations of this compound in plasma and urine were determined by a reverse-phase high-pressure liquid chromatography (HPLC) method with UV detection.

  • Sample Preparation (Plasma):

    • To a plasma sample, an internal standard is added.

    • The sample is extracted with chloroform.

    • The organic layer is separated and back-extracted into 0.1 M sodium hydroxide.

    • The aqueous layer is then injected into the HPLC system.

  • Sample Preparation (Urine):

    • Urine samples are diluted with water, and an internal standard is added.

    • The diluted sample is then injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a specified wavelength.

    • Quantitation: The concentration of this compound is determined by comparing the peak area ratio of the drug to the internal standard against a standard curve.

The reported precision of this assay was a standard deviation of ±4.9% in plasma and ±1.1% in urine.[4] The minimum quantifiable levels were 0.032 µg/mL in plasma and 2.7 µg/mL in urine.[4]

Conclusion

The early studies on this compound established it as a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. Its favorable oral bioavailability and pharmacokinetic profile suggested its potential for treating a variety of systemic infections. While it showed comparable activity to some fluoroquinolones of its time, it was generally less potent than ciprofloxacin. The development of this compound contributed to the growing understanding of the structure-activity relationships within the fluoroquinolone class and paved the way for the discovery of newer agents with further improved properties. This technical guide provides a foundational understanding of the preclinical and early clinical development of this compound for researchers and professionals in the field of drug discovery.

References

Amifloxacin Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amifloxacin, a fluoroquinolone antibiotic, in key preclinical models. The information is compiled from pivotal studies to support research and development activities.

Executive Summary

This compound exhibits distinct pharmacokinetic and metabolic profiles in preclinical species, primarily studied in Sprague-Dawley rats and rhesus monkeys. Following administration, the drug is metabolized to key derivatives, including the piperazinyl-N-oxide and piperazinyl-N-desmethyl metabolites, with notable species differences in metabolic pathways. The primary route of elimination is renal excretion. This guide summarizes the available quantitative data, details the experimental methodologies employed in foundational studies, and visualizes the metabolic pathways and experimental workflows.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound have been characterized in rats and rhesus monkeys. The following tables summarize the key quantitative parameters from intravenous (IV) and oral (PO) administration studies.

Pharmacokinetics in Sprague-Dawley Rats

Data on the plasma pharmacokinetics of the parent this compound in rats are limited in the available literature. Key studies utilized ¹⁴C-labeled this compound, and the reported concentrations reflect total radioactivity, which includes both the parent drug and its metabolites.

Table 1: Blood Radioactivity and Excretion of this compound in Sprague-Dawley Rats [1]

ParameterMaleFemale
Dose (IV & PO) 20 mg/kg20 mg/kg
Peak Blood Radioactivity (PO) 7.54 µg/mL equivalent6.73 µg/mL equivalent
Time to Peak Blood Radioactivity (PO) 0.5 h0.5 h
Urinary Excretion (72h post-IV) 52.5% of dose45.3% of dose
Urinary Excretion (72h post-PO) 50.8% of dose37.2% of dose
Fecal Excretion Remainder of the doseRemainder of the dose
Pharmacokinetics in Rhesus Monkeys

Studies in female rhesus monkeys provide more detailed pharmacokinetic parameters for the intact drug.

Table 2: Pharmacokinetic Parameters of this compound in Female Rhesus Monkeys (IV Administration)

ParameterValueReference
Dose 10 mg/kg[1]
Terminal Elimination Half-life (t½) 2.3 h[1]
Distribution Half-life ~5 min
Elimination Half-life 2.2 h
Renal Clearance 4.4 ± 1.0 mL/kg/min
Total Urinary Excretion (24h) 80.3% of dose (radioactivity)[1]
Urinary Excretion as this compound (48h) ~53% of dose

Metabolism of this compound

This compound is metabolized in preclinical species, with the primary metabolites being the piperazinyl-N-oxide and piperazinyl-N-desmethyl derivatives. There are significant species-specific differences in the metabolic profile.

Metabolite Profile in Sprague-Dawley Rats

In rats, the major metabolite identified is the piperazinyl-N-oxide derivative. The N-desmethyl metabolite was not detected in this species.[1]

Table 3: Urinary Metabolite Profile in Sprague-Dawley Rats (IV Administration) [1]

Compound% of Dose in Urine (Male)% of Dose in Urine (Female)
This compound (parent) 26.2%29.0%
Piperazinyl-N-oxide metabolite 17.8%7.8%

Similar excretion profiles were noted after oral administration.[1]

Metabolite Profile in Rhesus Monkeys

In contrast to rats, female rhesus monkeys produce both the piperazinyl-N-desmethyl and piperazinyl-N-oxide metabolites.[1]

Table 4: Urinary Metabolite Profile in Female Rhesus Monkeys (First 12h post-IV Administration) [1]

Compound% of Dose in Urine
This compound (parent) 54.5%
Piperazinyl-N-desmethyl metabolite 12.9%
Piperazinyl-N-oxide metabolite 5.6%
Visualized Metabolic Pathway

The metabolic transformation of this compound in preclinical models is illustrated in the diagram below.

amifloxacin_metabolism cluster_rat Rat Metabolism cluster_monkey Rhesus Monkey Metabolism This compound This compound n_oxide Piperazinyl-N-oxide Metabolite This compound->n_oxide Oxidation This compound->n_oxide Oxidation n_desmethyl Piperazinyl-N-desmethyl Metabolite This compound->n_desmethyl N-demethylation

Metabolic pathway of this compound in preclinical models.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

Animal Models and Dosing
  • Sprague-Dawley Rats : Studies utilized both male and female Sprague-Dawley rats.[1] this compound mesylate, including a ¹⁴C-labeled version, was administered orally and intravenously at a dose of 20 mg (base equivalent) per kg.[1]

  • Rhesus Monkeys : Female rhesus monkeys were used for intravenous administration studies.[1] A dose of 10 mg (base equivalent) per kg of ¹⁴C-amifloxacin mesylate was administered intravenously.[1]

Sample Collection and Preparation
  • Blood/Plasma : Blood samples were collected at various time points post-administration. For radioactivity measurements, whole blood was used. For pharmacokinetic analysis of the parent drug, plasma was separated by centrifugation.

  • Urine and Feces : Animals were housed in metabolism cages to allow for the separate collection of urine and feces for excretion balance studies.[1]

  • Sample Preparation for HPLC : For analysis of this compound in plasma and urine, a liquid-liquid extraction method was employed. This involved extraction with chloroform, followed by back-extraction into 0.1 M sodium hydroxide.

Analytical Methodology
  • Radiometric Analysis : Total radioactivity in blood, urine, and feces was determined using liquid scintillation counting.

  • High-Performance Liquid Chromatography (HPLC) : The concentration of this compound and its metabolites were quantified using a reverse-phase HPLC method with UV detection. The minimum quantifiable levels were reported to be 0.032 µg/mL in plasma and 2.7 µg/mL in urine. The precision of the assay, calculated as the overall standard deviation, was ±4.9% in plasma and ±1.1% in urine.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

pk_workflow cluster_in_vivo In-Vivo Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase animal_model Select Animal Model (e.g., Sprague-Dawley Rat) dosing Administer this compound (IV or PO) animal_model->dosing sampling Collect Samples (Blood, Urine, Feces) dosing->sampling sample_prep Sample Preparation (e.g., LLE) sampling->sample_prep analysis Quantify Drug/Metabolites (HPLC-UV, LSC) sample_prep->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling parameter_calc Calculate Parameters (t½, CL, Vd, etc.) pk_modeling->parameter_calc

General workflow for preclinical pharmacokinetic studies.

Discussion and Conclusion

The preclinical data on this compound highlight important species differences in its metabolism, with rhesus monkeys exhibiting N-demethylation, a pathway not observed in Sprague-Dawley rats.[1] Both species primarily eliminate the drug and its metabolites via the kidneys. The pharmacokinetic profile in rhesus monkeys indicates a relatively short terminal elimination half-life.

For researchers and drug development professionals, these findings underscore the importance of selecting appropriate preclinical models and considering interspecies metabolic differences when extrapolating data to predict human pharmacokinetics. The provided experimental protocols and analytical methods offer a foundational basis for designing further preclinical studies. The lack of detailed plasma pharmacokinetic data for the parent drug in rats represents a knowledge gap that may need to be addressed in future research to fully characterize the ADME profile of this compound.

References

An In-depth Technical Guide to the Molecular Targets of Amifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics that have been pivotal in treating a wide array of bacterial infections. Like other members of the fluoroquinolone family, this compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication. This guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for studying its interactions with its targets.

Primary Molecular Targets: Bacterial Type II Topoisomerases

The primary molecular targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[2]

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolones.[1] this compound has demonstrated potent inhibitory activity against the DNA gyrase of Escherichia coli.[3]

  • Topoisomerase IV: The primary role of topoisomerase IV is the decatenation (unlinking) of daughter chromosomes following DNA replication. This allows for the proper segregation of the newly replicated chromosomes into the daughter cells. In many Gram-positive bacteria, topoisomerase IV is the preferential target for fluoroquinolones.[1]

Mechanism of Action

This compound, like other fluoroquinolones, functions by inhibiting the ligase activity of DNA gyrase and topoisomerase IV.[1] The process involves the formation of a ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA. This complex stabilizes the transient double-strand breaks created by the enzymes during their catalytic cycle.[4] The accumulation of these unrepaired double-strand breaks in the bacterial chromosome triggers a cascade of events leading to the inhibition of DNA replication and ultimately, cell death.[1]

Amifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Binds to Topo_IV Topoisomerase IV This compound->Topo_IV Binds to Ternary_Complex Ternary Complex (this compound-Enzyme-DNA) This compound->Ternary_Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Ternary_Complex Topo_IV->DNA Acts on Topo_IV->Ternary_Complex DNA->Ternary_Complex DS_Breaks Double-Strand Breaks Ternary_Complex->DS_Breaks Stabilizes Replication_Inhibition Inhibition of DNA Replication DS_Breaks->Replication_Inhibition Leads to Cell_Death Cell Death Replication_Inhibition->Cell_Death Results in

Caption: Mechanism of this compound action on bacterial cells.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for 90% of Isolates (MIC90)
Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli≤ 0.125
Klebsiella sp.≤ 0.125
Proteus sp.≤ 0.25
Enterobacter sp.≤ 0.5
Citrobacter sp.≤ 0.5
Providencia sp.≤ 2.0
Pseudomonas aeruginosa≤ 8.0
Serratia sp.≤ 8.0
Acinetobacter calcoaceticus≤ 8.0

Data sourced from a study on the inhibitory and bactericidal activities of this compound.

For comparative purposes, the following table presents IC50 values for other widely studied fluoroquinolones against DNA gyrase and topoisomerase IV.

Table 2: Comparative IC50 Values of Other Fluoroquinolones
FluoroquinoloneTarget EnzymeOrganismIC50 (µg/mL)
CiprofloxacinDNA GyraseE. coli1.15
Topoisomerase IVS. aureus31.6
LevofloxacinDNA GyraseE. faecalis28.1
Topoisomerase IVE. faecalis8.49
MoxifloxacinDNA GyraseS. aureus10.3
Topoisomerase IVS. aureus2.58
GatifloxacinDNA GyraseE. faecalis5.60
Topoisomerase IVE. faecalis4.24

This data is compiled from multiple sources for comparative context.[5][6][7]

Experimental Protocols

The inhibition of DNA gyrase and topoisomerase IV by this compound and other fluoroquinolones can be assessed through various in vitro assays. The most common are the DNA supercoiling assay for DNA gyrase and the DNA decatenation assay for topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, typically a plasmid like pBR322. The inhibition of this activity by a compound is then quantified.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), ATP, and the relaxed pBR322 plasmid DNA.

  • Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Enzyme Addition and Incubation: Purified DNA gyrase is added to the mixtures to initiate the reaction. The reactions are then incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a solution containing a chelating agent like EDTA and a denaturing agent.

  • Analysis by Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Quantification: The intensity of the supercoiled and relaxed DNA bands is quantified using densitometry. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.[4]

DNA_Gyrase_Supercoiling_Assay cluster_workflow Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, Relaxed Plasmid) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add EDTA/SDS) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Analyze Bands (Densitometry) Electrophoresis->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), often using kinetoplast DNA (kDNA) from Crithidia fasciculata as a substrate.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, potassium glutamate, MgCl2, DTT, ATP, and kDNA.[4]

  • Inhibitor Addition: Different concentrations of the test compound are added to the reaction tubes.

  • Enzyme Addition and Incubation: Purified topoisomerase IV is added to start the reaction, followed by incubation at 37°C for a set duration (e.g., 30 minutes).[8]

  • Reaction Termination: The reaction is stopped, typically by the addition of EDTA.

  • Analysis by Agarose Gel Electrophoresis: The samples are run on an agarose gel. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.[8]

  • Quantification: The amount of released minicircles is quantified. The IC50 is the inhibitor concentration that reduces the decatenation activity by 50%.[9]

Topo_IV_Decatenation_Assay cluster_workflow Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, kDNA) Start->Prepare_Mixture Add_Inhibitor Add this compound (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Add_Enzyme Add Topoisomerase IV Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Analyze Quantify Decatenated Minicircles Electrophoresis->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a topoisomerase IV decatenation assay.

Logical Relationships of Target Preference

The preference of a fluoroquinolone for either DNA gyrase or topoisomerase IV can vary depending on the bacterial species. This target preference has implications for the development of resistance.

Target_Preference cluster_gram_neg Gram-Negative Bacteria (e.g., E. coli) cluster_gram_pos Gram-Positive Bacteria (e.g., S. aureus) This compound This compound Primary_Neg Primary Target: DNA Gyrase This compound->Primary_Neg Inhibits Secondary_Neg Secondary Target: Topoisomerase IV This compound->Secondary_Neg Inhibits (less effectively) Primary_Pos Primary Target: Topoisomerase IV This compound->Primary_Pos Inhibits Secondary_Pos Secondary Target: DNA Gyrase This compound->Secondary_Pos Inhibits (less effectively)

Caption: Target preference of fluoroquinolones in different bacteria.

Conclusion

This compound's antibacterial efficacy is derived from its potent inhibition of the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, leading to the cessation of DNA replication and cell death. Understanding the nuances of its interaction with these molecular targets, supported by robust quantitative assays, is fundamental for overcoming resistance and developing next-generation antimicrobial agents.

References

initial screening of Amifloxacin against various bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Screening of Amifloxacin Against Various Bacterial Strains

Introduction

This compound is a synthetic fluoroquinolone, a class of broad-spectrum bactericidal agents.[1][2] Like other quinolones, its core structure is related to 4-quinolone.[1] These antimicrobials are notable for being the only class that directly inhibits bacterial DNA synthesis.[3] Their mechanism of action involves interfering with DNA replication by preventing the unwinding and duplication of bacterial DNA.[1] This guide provides a technical overview of the initial in vitro screening of this compound, presenting its activity against a range of bacterial strains, detailing the experimental protocols for susceptibility testing, and illustrating its mechanism of action and common resistance pathways.

Quantitative Data: In Vitro Antibacterial Activity

The initial screening of this compound demonstrated significant activity against a variety of pathogenic bacteria. The primary metric for in vitro susceptibility is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.

The tables below summarize the MIC values for this compound against several Gram-negative and Gram-positive clinical isolates. The MIC90 value represents the concentration at which 90% of the tested strains were inhibited.

Table 1: this compound Activity Against Gram-Negative Bacilli [4]

Bacterial SpeciesNumber of StrainsMIC90 (μg/mL)
Escherichia coli20≤ 0.125
Klebsiella sp.20≤ 0.125
Proteus sp.20≤ 0.25
Enterobacter sp.20≤ 0.5
Citrobacter sp.10≤ 0.5
Providencia sp.10≤ 2
Pseudomonas aeruginosa20≤ 8
Serratia sp.10≤ 8
Acinetobacter calcoaceticus17≤ 8

Table 2: Comparative Activity of this compound Against Aminoglycoside-Resistant Pseudomonas aeruginosa [5]

AntibioticMIC50 (μg/mL)
This compound 4
Gentamicin>128
Aztreonam128
Cefotaxime64
Ampicillin>128
Cephalexin>128
Cinoxacin>128

Studies have shown that for many Gram-negative bacteria, the activity of this compound's metabolite, N-desmethyl this compound, is comparable to the parent compound.[6][7] Overall, this compound's potency was found to be equivalent to norfloxacin and lomefloxacin but less than ciprofloxacin.[6][7]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial screening. The data presented were primarily generated using standardized agar dilution or broth microdilution methods.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth in a liquid medium.[8][9]

  • Inoculum Preparation:

    • A pure culture of the test bacterial strain is grown overnight on a suitable agar medium.

    • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).

    • The broth culture is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard.

    • This standardized culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[9]

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • A series of two-fold dilutions of the antibiotic is prepared directly in a 96-well microtiter plate using Mueller-Hinton broth.[10] Each well will contain 150 µL of broth.[9]

  • Inoculation and Incubation:

    • 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.[9]

    • Control wells are included: a positive control (bacteria, no antibiotic) and a negative control (broth only, no bacteria).[10]

    • The plate is incubated at 37°C for 16-24 hours.[9]

  • Result Interpretation:

    • After incubation, the plate is examined visually for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) add_inoculum Inoculate wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth & Sterility Controls add_inoculum->controls incubation Incubate Plate (16-24h at 37°C) controls->incubation read_results Visually Inspect for Turbidity (Growth) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Experimental workflow for MIC determination using broth microdilution.

Mechanism of Action and Resistance

Primary Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][11]

  • Enzyme Inhibition: These enzymes are crucial for managing DNA topology, such as supercoiling, which is necessary to initiate DNA replication and relieve torsional stress during the process.[12][13]

  • Formation of Ternary Complex: Quinolones bind to the complex formed between the enzyme and the bacterial DNA.[14] This interaction stabilizes the complex, trapping the enzyme on the DNA.[12]

  • DNA Damage and Cell Death: The stabilized enzyme-DNA complex blocks the movement of the replication fork.[12] This leads to double-strand breaks in the DNA, which are ultimately lethal to the bacterium, causing cell death.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[1]

MoA_Pathway cluster_targets Bacterial DNA Replication Machinery This compound This compound Inhibition Inhibition of Enzyme-DNA Complex This compound->Inhibition DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Inhibition Topo_IV Topoisomerase IV Topo_IV->Inhibition DNA Bacterial DNA DNA->DNA_Gyrase Binds DNA->Topo_IV Binds Block Replication Fork Blocked Inhibition->Block Breaks Double-Strand DNA Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action of this compound on bacterial DNA replication.
Mechanisms of Bacterial Resistance

Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through several key mechanisms.[15]

  • Target Enzyme Alterations: The most common form of resistance involves mutations in the chromosomal genes that encode for DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[14][16] These mutations alter the enzyme structure, reducing the binding affinity of this compound to the enzyme-DNA complex, thereby diminishing its inhibitory effect.[3] High-level resistance often involves sequential mutations in both target enzymes.[16]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main strategies:

    • Decreased Permeability: Alterations in outer membrane proteins (porins) can reduce the influx of the drug into the bacterial cell.[17]

    • Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport the drug out of the cell, preventing it from reaching its target enzymes.[15][17]

  • Plasmid-Mediated Resistance: Resistance can also be acquired through plasmids.[14] These plasmids may carry genes like qnr, which produces a protein that protects DNA gyrase and topoisomerase IV from quinolone inhibition.[15] While this mechanism typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mutations.[15]

Resistance_Mechanisms cluster_target Target Modification cluster_accumulation Reduced Drug Accumulation cluster_plasmid Acquired Resistance Resistance Fluoroquinolone Resistance Target_Mutation Mutations in gyrA/parC genes Reduced_Binding Altered Enzyme Structure (DNA Gyrase / Topo IV) Target_Mutation->Reduced_Binding leads to Reduced_Binding->Resistance Efflux Overexpression of Efflux Pumps Efflux->Resistance Permeability Decreased Porin Expression Permeability->Resistance Plasmid Plasmid-mediated (e.g., qnr genes) Protection Protection of Target Enzymes Plasmid->Protection results in Protection->Resistance

Caption: Logical relationships of key fluoroquinolone resistance mechanisms.

References

Amifloxacin: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amifloxacin, a synthetic fluoroquinolone antibiotic, has been a subject of significant research in the quest for potent antimicrobial agents. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of new, more effective derivatives. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of underlying principles.

Core Structure and Key Positions for Modification

The foundational structure of this compound, like other quinolones, is a bicyclic core. The antibacterial potency and spectrum of this compound and its analogs are profoundly influenced by substitutions at several key positions: the N-1, C-6, C-7, and C-8 positions.[1] The essential pharmacophore for antibacterial activity is the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety.

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately, cell death.[2] The affinity for and inhibition of these enzymes are key determinants of the drug's potency and are significantly influenced by its structural features.

Quantitative Structure-Activity Relationship (SAR) Analysis

The antibacterial efficacy of this compound and its derivatives is quantitatively assessed by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The inhibitory effect on its primary target is quantified by the half-maximal inhibitory concentration (IC50) against DNA gyrase.

Substitutions at the N-1 Position

The substituent at the N-1 position plays a crucial role in the overall potency of fluoroquinolones. For this compound, the N-1 substituent is a methylamino group. Studies on various fluoroquinolones have shown that small alkyl groups, such as ethyl, or a cyclopropyl group at this position generally enhance antibacterial activity.[1] The methylamino group in this compound is considered a bioisostere of the N-1-ethyl group found in many other potent quinolones.[1]

The Critical Role of the C-6 Fluorine Atom

A hallmark of the fluoroquinolone class is the presence of a fluorine atom at the C-6 position. This substitution dramatically enhances the antibacterial potency by increasing the penetration of the drug into bacterial cells and improving its binding to the DNA gyrase-DNA complex.[1] This enhancement is a consistent finding across the vast majority of clinically relevant quinolones.

Influence of the C-7 Substituent

The substituent at the C-7 position significantly impacts the antibacterial spectrum and potency. This compound possesses a 4-methyl-1-piperazinyl group at this position. This moiety is common among potent fluoroquinolones and contributes to broad-spectrum activity.[1] Modifications at the C-7 position have been extensively explored in the development of new quinolone analogs. The introduction of various heterocyclic rings can modulate the drug's activity against both Gram-positive and Gram-negative bacteria, as well as its pharmacokinetic properties.[3] For instance, the presence of a piperazinyl or pyrrolidinyl ring at C-7 is often associated with good antibacterial activity.[1]

The C-8 Position: Fine-Tuning Activity

While not as extensively modified as the C-7 position, the C-8 substituent can also influence the activity of fluoroquinolones. In this compound, this position is unsubstituted (hydrogen). However, the introduction of a halogen or a methoxy group at C-8 has been shown in other fluoroquinolones to enhance activity against anaerobic and Gram-positive bacteria.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli≤0.125[4]
Klebsiella sp.≤0.125[4]
Proteus sp.≤0.25[4]
Enterobacter sp.≤0.5[4]
Citrobacter sp.≤0.5[4]
Providencia sp.≤2[4]
Pseudomonas aeruginosa≤8[4]
Serratia sp.≤8[4]
Acinetobacter calcoaceticus≤8[4]
Aminoglycoside-resistant P. aeruginosa1 - 16[4]

Note: The MIC90 (the concentration required to inhibit 90% of the isolates) for E. coli, Klebsiella species, Aeromonas, Salmonella, Shigella, Citrobacter, Enterobacter species, Proteus mirabilis, Serratia marcescens, and Morganella morganii was reported to be ≤0.5 µg/ml. This compound inhibited Branhamella, Haemophilus, and Neisseria at ≤0.25 µg/ml, and 90% of Pseudomonas aeruginosa at 4 µg/ml. It also showed activity against staphylococci, including methicillin-resistant isolates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are outlines for key experiments.

Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that prevents visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., water or DMSO) at a concentration of at least 1000 µg/mL.

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 50 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (typically including Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound (this compound or its analog) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS) and EDTA.

  • Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. Run the gel at a constant voltage until the relaxed and supercoiled DNA bands are adequately separated.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of an effective inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.

Visualizing Key Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships in SAR analysis.

SAR_Overview This compound This compound Core N1 N-1 Position (Methylamino) This compound->N1 C6 C-6 Position (Fluorine) This compound->C6 C7 C-7 Position (4-Methyl-1-piperazinyl) This compound->C7 C8 C-8 Position (Hydrogen) This compound->C8 Potency Antibacterial Potency (MIC) N1->Potency Modulates C6->Potency Enhances C7->Potency Modulates Spectrum Antibacterial Spectrum C7->Spectrum Broadens C8->Potency Fine-tunes Target DNA Gyrase/ Topoisomerase IV Inhibition (IC50) Potency->Target

Caption: Key structural positions of this compound influencing its antibacterial activity.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Starting Material (Quinolone Core) Modification Chemical Modification (N-1, C-7, etc.) Start->Modification Purification Purification & Characterization Modification->Purification MIC_Assay MIC Determination (Antibacterial Activity) Purification->MIC_Assay Gyrase_Assay DNA Gyrase Inhibition (IC50) Purification->Gyrase_Assay Data_Analysis Correlate Structure with MIC and IC50 values MIC_Assay->Data_Analysis Gyrase_Assay->Data_Analysis Conclusion Establish SAR Data_Analysis->Conclusion

Caption: Workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is a multifaceted interplay of substitutions at key positions on its quinolone core. The N-1, C-6, C-7, and C-8 positions all contribute to the molecule's antibacterial potency, spectrum, and its ability to inhibit bacterial DNA gyrase and topoisomerase IV. While this compound itself demonstrates broad-spectrum activity, the extensive research into fluoroquinolone SAR provides a robust framework for the design of novel analogs with improved efficacy and potentially reduced side effects. Future research will likely focus on fine-tuning the substituents at these key positions to overcome emerging bacterial resistance and to develop the next generation of potent antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for Determining Amifloxacin MIC using Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Amifloxacin using the broth microdilution method. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M07 and M100, which are the gold standards for antimicrobial susceptibility testing.[1][2][3] This document is intended to guide researchers in accurately assessing the in vitro activity of this compound against aerobic bacteria.

Introduction

This compound is a synthetic fluoroquinolone antibacterial agent. Determining its Minimum Inhibitory Concentration (MIC) is crucial for understanding its potency and spectrum of activity against various bacterial isolates. The broth microdilution method is a widely accepted and standardized technique for quantitative MIC determination.[1][2] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription
Antimicrobial Agent This compound powder (analytical grade)
Solvent Sterile distilled water or Dimethyl sulfoxide (DMSO)
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial Strains Test isolates and Quality Control (QC) strains
QC Strains Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™
Labware Sterile 96-well microtiter plates (U- or flat-bottom), sterile reagent reservoirs, multichannel pipettes, sterile pipette tips, sterile culture tubes, incubator (35 ± 2°C)
Other 0.5 McFarland turbidity standard, spectrophotometer, vortex mixer, sterile saline (0.85%)

Experimental Protocol

The following protocol outlines the steps for performing the broth microdilution assay to determine the MIC of this compound.

Preparation of this compound Stock Solution
  • Solvent Selection : The solubility of this compound may vary. For this compound hydrochloride, sterile distilled water is the preferred solvent. If the compound is not readily soluble, Dimethyl sulfoxide (DMSO) can be used. If DMSO is used, the final concentration in the test wells should not exceed 1% to avoid antibacterial effects of the solvent itself.

  • Stock Solution Preparation :

    • Aseptically weigh a precise amount of this compound powder.

    • Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used: Volume of solvent (mL) = [Weight of powder (mg) x Purity (µg/mg)] / Desired concentration (µg/mL)

    • Dissolve the powder completely in the chosen solvent. The stock solution can be filter-sterilized using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or colder until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension, followed by the addition of 50 µL of this diluted inoculum to 50 µL of the antibiotic dilution in the microtiter plate.

Preparation of Microtiter Plates
  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the 2X final concentration of this compound to the first column of wells. This will result in a total volume of 100 µL in the first column.

  • Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • The final plate should contain 50 µL of varying this compound concentrations in each well.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) on each plate.

Inoculation and Incubation
  • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.

  • Seal the plates with an adhesive film or place them in a plastic bag to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

Interpretation of Results
  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This is achieved by testing standard QC strains with known susceptibility profiles concurrently with the test isolates.

Quality Control Strains

The following QC strains are recommended for monitoring the performance of the this compound MIC assay:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

Establishing Internal Quality Control Ranges for this compound
  • Performing at least 20 replicate MIC determinations for each QC strain on different days.

  • Using multiple lots of CAMHB and this compound, if possible.

  • Calculating the mode, median, and range of the obtained MIC values.

  • The acceptable QC range should encompass at least 95% of the obtained MIC values.

For reference, the established CLSI MIC quality control ranges for another fluoroquinolone, Ofloxacin , are provided in the table below.[2] These are not the QC ranges for this compound but can serve as a general reference for the expected range of activity of a fluoroquinolone against these QC strains.

Table 2: CLSI-Approved MIC Quality Control Ranges for Ofloxacin [2]

Quality Control StrainATCC® NumberOfloxacin MIC Range (µg/mL)
Escherichia coli259220.03 - 0.12
Staphylococcus aureus292130.12 - 0.5
Pseudomonas aeruginosa278531 - 4

Data Presentation

All quantitative data from the MIC assays should be summarized in a clear and structured table for easy comparison.

Table 3: Example of MIC Data Presentation for this compound

Bacterial IsolateMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Test Isolate 1
Test Isolate 2
...
E. coli ATCC® 25922™
S. aureus ATCC® 29213™
P. aeruginosa ATCC® 27853™

MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_this compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_this compound->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic qc_check Verify Quality Control Results read_mic->qc_check report Report Results qc_check->report

Caption: Workflow for this compound MIC Determination.

Logical Relationship of Quality Control

QC_Relationship cluster_0 Quality Control Foundation cluster_1 Experimental Validation cluster_2 Result Validation clsi_guidelines CLSI Guidelines (M07, M23, M100) mic_assay This compound Broth Microdilution Assay clsi_guidelines->mic_assay qc_strains Standard QC Strains (ATCC® 25922™, 29213™, 27853™) internal_qc Establish Internal QC Ranges qc_strains->internal_qc mic_assay->internal_qc test_results Test Isolate MIC Results internal_qc->test_results valid_results Accurate and Reproducible MIC Data test_results->valid_results

Caption: Logical Flow of Quality Control in MIC Testing.

References

Application Notes and Protocols for the Formulation of Amifloxacin in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] As with many fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[2] For researchers conducting in vivo animal studies, the appropriate formulation of this compound is critical to ensure accurate dosing, bioavailability, and animal welfare. These application notes provide detailed protocols for the preparation of this compound formulations for oral, intravenous, and intraperitoneal administration in laboratory animals. The information is compiled from published literature and general best practices for fluoroquinolone formulation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing suitable formulations. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₉FN₄O₃[1]
Molecular Weight 334.35 g/mol [1]
Appearance Solid[2]
Melting Point 300 °C[2]
LogP 0.23[2]
Solubility DMSO: 4 mg/mL (Sonication recommended)[3]

Formulation Protocols

Oral Administration

Oral administration is a common and convenient route for this compound delivery in animal studies. Two primary formulation strategies are presented: a solution for oral gavage and a suspension.

1. This compound Solution for Oral Gavage

This protocol is suitable for delivering a precise dose of this compound in a liquid form directly into the stomach. A study on the metabolism and disposition of this compound in rats utilized an aqueous solution for oral gavage.[4]

Materials and Equipment:

  • This compound mesylate

  • Sterile distilled water

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter (optional)

  • Sterile gavage needles appropriate for the animal species

Protocol:

  • Determine the required concentration: Calculate the desired concentration of this compound based on the target dose (mg/kg) and the dosing volume appropriate for the animal model.

  • Weigh the this compound mesylate: Accurately weigh the required amount of this compound mesylate using an analytical balance.

  • Dissolution:

    • Place the weighed this compound mesylate into a volumetric flask.

    • Add a portion of sterile distilled water.

    • Stir the mixture using a magnetic stirrer until the compound is completely dissolved. Gentle warming may aid dissolution, but the stability of this compound under elevated temperatures should be considered.

    • Once dissolved, add sterile distilled water to the final volume.

  • pH Adjustment (Optional but Recommended): Fluoroquinolone solubility is pH-dependent, generally increasing in acidic conditions.[5][6][7][8] If higher concentrations are required, the pH of the solution can be adjusted downwards using a pharmaceutically acceptable acid (e.g., dilute HCl). The final pH should be compatible with oral administration and the stability of the compound.

  • Storage: Store the prepared solution in a well-sealed, light-protected container. Based on stability data for other fluoroquinolones, refrigeration at 2-8°C is recommended to minimize degradation.[2][9] It is advisable to prepare fresh solutions for each experiment or validate the stability for longer storage periods.

2. This compound Oral Suspension

For higher doses or if this compound solubility is a limiting factor, an oral suspension can be prepared. This involves dispersing the solid drug particles in a suitable vehicle.

Materials and Equipment:

  • This compound

  • Suspending vehicle (e.g., 0.5% methylcellulose, a 1:1 mixture of Ora-Plus® and Ora-Sweet®, or corn syrup based vehicle)[3][10]

  • Mortar and pestle

  • Graduated cylinders

  • Stirring rod or magnetic stirrer

  • Amber plastic or glass bottles for storage

Protocol:

  • Vehicle Preparation: If using a custom vehicle like 0.5% methylcellulose, prepare it according to standard laboratory procedures. Commercial suspending vehicles like Ora-Plus® and Ora-Sweet® can be used as is.[3]

  • Trituration:

    • Weigh the required amount of this compound powder.

    • Place the powder in a mortar.

    • Add a small amount of the suspending vehicle to the powder and triturate to form a smooth paste. This step is crucial for ensuring uniform particle dispersion and preventing clumping.

  • Dilution:

    • Gradually add the remaining vehicle to the paste while continuously stirring.

    • Transfer the suspension to a calibrated graduated cylinder and add the vehicle to the final desired volume.

  • Homogenization: Mix the suspension thoroughly to ensure uniform distribution of the drug.

  • Storage: Store the suspension in a well-sealed, light-protected (amber) container at room temperature or under refrigeration, as determined by stability studies.[3] Shake the suspension well before each administration to ensure uniform dosing. Studies on other fluoroquinolone suspensions have shown stability for extended periods (e.g., 90 days for moxifloxacin).[3]

Intravenous Administration

Intravenous (IV) administration allows for direct delivery of this compound into the systemic circulation, ensuring 100% bioavailability. The formulation for IV injection must be sterile, pyrogen-free, and ideally isotonic to prevent adverse reactions at the injection site.[11]

1. Sterile this compound Solution for Intravenous Injection

A study in rats utilized this compound mesylate dissolved in distilled water for intravenous administration.[4] However, for repeated dosing or larger volumes, an isotonic vehicle is recommended.

Materials and Equipment:

  • This compound mesylate

  • Sterile vehicle for injection (e.g., Sterile Water for Injection, 0.9% Sodium Chloride for Injection (Normal Saline), or 5% Dextrose in Water (D5W))

  • Sterile vials and closures

  • Syringes and sterile syringe filters (0.22 µm)

  • Laminar flow hood or other aseptic environment

Protocol:

  • Vehicle Selection: Choose a sterile, pyrogen-free vehicle. Normal saline (0.9% NaCl) is a common choice as it is isotonic with blood.[12]

  • Dissolution under Aseptic Conditions:

    • In a laminar flow hood, weigh the required amount of this compound mesylate.

    • Aseptically transfer the powder to a sterile vial.

    • Add the sterile vehicle to the vial and agitate until the drug is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This step is crucial for removing any potential microbial contamination.

  • Tonicity Adjustment (if necessary): If a non-isotonic vehicle like sterile water is used, especially for larger injection volumes, the tonicity of the solution should be adjusted to be close to physiological levels (approximately 280-300 mOsm/kg) to minimize pain and irritation at the injection site.[1][12][13][14][15] This can be achieved by adding a suitable amount of a tonicity-adjusting agent like sodium chloride. The amount of sodium chloride needed can be calculated using the sodium chloride equivalent method.[12][13]

  • Storage: Store the sterile solution in a sealed, sterile container, protected from light. Refrigeration is generally recommended. Visually inspect the solution for any particulate matter or precipitation before each use.

Intraperitoneal Administration

Intraperitoneal (IP) injection is another common route for administering substances to small laboratory animals. The formulation requirements are similar to those for intravenous administration, with an emphasis on sterility and near-physiological pH and tonicity to avoid peritoneal irritation.

Protocol:

The protocol for preparing an this compound solution for IP injection is identical to that for intravenous administration. A sterile, isotonic solution is highly recommended.

Experimental Workflows

The following diagrams illustrate the general workflows for preparing different this compound formulations.

Formulation_Workflow cluster_oral Oral Formulation cluster_solution Solution (Gavage) cluster_suspension Suspension start_oral Start weigh_oral Weigh this compound start_oral->weigh_oral choose_oral_form Choose Formulation Type weigh_oral->choose_oral_form dissolve_oral Dissolve in Distilled Water choose_oral_form->dissolve_oral Solution prepare_vehicle Prepare Suspending Vehicle choose_oral_form->prepare_vehicle Suspension ph_adjust_oral pH Adjustment (Optional) dissolve_oral->ph_adjust_oral store_oral_sol Store Solution ph_adjust_oral->store_oral_sol triturate Triturate with Vehicle prepare_vehicle->triturate dilute_susp Dilute to Final Volume triturate->dilute_susp homogenize Homogenize dilute_susp->homogenize store_susp Store Suspension homogenize->store_susp

Caption: Workflow for preparing oral formulations of this compound.

Parenteral_Formulation_Workflow cluster_parenteral Parenteral Formulation (IV/IP) start_parenteral Start weigh_parenteral Weigh this compound Mesylate start_parenteral->weigh_parenteral aseptic_dissolve Dissolve in Sterile Vehicle (Aseptic Technique) weigh_parenteral->aseptic_dissolve sterile_filter Sterile Filtration (0.22 µm) aseptic_dissolve->sterile_filter tonicity_adjust Tonicity Adjustment (if necessary) sterile_filter->tonicity_adjust store_parenteral Store Sterile Solution tonicity_adjust->store_parenteral

Caption: Workflow for preparing parenteral formulations of this compound.

Signaling Pathway

This compound, as a fluoroquinolone, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.

Amifloxacin_MOA This compound This compound DNA_Gyrase Bacterial DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Breaks Double-Strand Chromosome Breaks DNA_Gyrase->Chromosome_Breaks Topo_IV->DNA_Replication Enables Topo_IV->Chromosome_Breaks Cell_Death Bacterial Cell Death Chromosome_Breaks->Cell_Death

Caption: Simplified signaling pathway for this compound's mechanism of action.

Data Summary

The following tables summarize key quantitative data related to this compound and its formulation.

Table 1: Physicochemical and Solubility Data

ParameterValue
Molecular Weight 334.35 g/mol
LogP 0.23
Solubility in DMSO 4 mg/mL

Table 2: Dosing Information from In Vivo Studies

Animal ModelRoute of AdministrationDoseVehicleReference
Sprague-Dawley RatsOral (gavage)20 mg/kgDistilled water[4]
Sprague-Dawley RatsIntravenous20 mg/kgDistilled water[4]
Rhesus MonkeysIntravenous10 mg/kgNot specified[4]

Important Considerations

  • Stability: It is highly recommended to perform stability studies on any prepared this compound formulation to determine its shelf-life under specific storage conditions. Stability can be assessed by methods such as HPLC to quantify the drug concentration over time. Studies on other fluoroquinolones like moxifloxacin and levofloxacin have demonstrated good stability in extemporaneously prepared oral suspensions for up to 90 days.[3][9]

  • Animal Welfare: Always use appropriate techniques for drug administration to minimize stress and discomfort to the animals. The volume of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines.

  • pH and Tonicity: For parenteral routes, ensuring the formulation is close to physiological pH and tonicity is crucial to prevent adverse effects such as hemolysis, pain, and tissue irritation.[11][12]

  • Excipient Compatibility: When using additional excipients, it is important to ensure they are compatible with this compound and are approved for use in the specific animal species.

By following these guidelines and protocols, researchers can prepare suitable and reliable this compound formulations for their in vivo animal studies, contributing to the generation of accurate and reproducible data.

References

Application Notes: Conducting Time-Kill Assays with Amifloxacin Against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic with potent bactericidal activity against a wide range of pathogens, including Escherichia coli.[1] Time-kill assays are essential in vitro pharmacodynamic studies that evaluate the rate and extent of bacterial killing by an antimicrobial agent over time.[2][3] These assays provide critical data on the concentration-dependent or time-dependent nature of an antibiotic's activity and are fundamental in preclinical drug development.

This document provides a detailed protocol for conducting time-kill assays to assess the bactericidal effects of this compound against E. coli. It includes the mechanism of action, experimental procedures, data presentation, and visualization of key pathways and workflows.

Mechanism of Action of this compound

This compound, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis.[4] Its primary target in Gram-negative bacteria such as E. coli is DNA gyrase (a type II topoisomerase).[5][6] this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand DNA breaks, which triggers the SOS response and ultimately results in rapid cell death.[7]

amifloxacin_mechanism cluster_cell E. coli Cell This compound This compound Porin Porin Channel This compound->Porin Enters cell Gyrase_DNA DNA Gyrase-DNA Complex Porin->Gyrase_DNA Binds to Cleaved_Complex Stabilized Cleavage Complex Gyrase_DNA->Cleaved_Complex Inhibits DNA re-ligation DSB Double-Strand Breaks Cleaved_Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of this compound action against E. coli.

Experimental Protocols

A time-kill assay is typically preceded by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic against the specific bacterial strain. The MIC value is then used to select appropriate concentrations for the time-kill experiment (e.g., 0.5x, 1x, 2x, 4x MIC).

Protocol for MIC Determination (Broth Microdilution)
  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with NaOH for solubilization) at a concentration of 1280 µg/mL.

  • Bacterial Inoculum: Culture E. coli on a suitable agar plate overnight at 37°C. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12. Add 100 µL of the this compound stock solution to column 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10. Wells in column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells in columns 1 through 11, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Protocol for Time-Kill Assay
  • Materials & Reagents:

    • E. coli strain (e.g., ATCC 25922)

    • This compound

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • Nutrient Agar or Tryptic Soy Agar plates

    • Phosphate-Buffered Saline (PBS) for dilutions

    • Sterile test tubes, pipettes, and culture flasks

    • Incubator (37°C), shaker, spectrophotometer

  • Inoculum Preparation: Prepare a starting inoculum of E. coli as described in the MIC protocol to match a 0.5 McFarland standard. Dilute this culture in pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare flasks or tubes for each condition:

      • Growth Control (no antibiotic)

      • This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). The MIC for this compound against E. coli is often ≤0.125 µg/mL.[1]

    • Add the appropriate volume of this compound stock solution to each respective flask to reach the target concentrations.

    • Add the prepared E. coli inoculum to each flask.

  • Time-Point Sampling:

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[9]

    • Perform 10-fold serial dilutions of the aliquot in sterile PBS to ensure a countable number of colonies.

    • Plate 100 µL from appropriate dilutions onto agar plates in duplicate or triplicate.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the colony-forming units per milliliter (CFU/mL) for each time point and concentration.

time_kill_workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Analysis p1 Prepare E. coli Inoculum (~5x10^5 CFU/mL) e1 Inoculate Flasks p1->e1 p2 Prepare this compound Concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x MIC) p2->e1 e2 Incubate at 37°C with Shaking e1->e2 s1 Withdraw Aliquots at Time Points (0, 2, 4, 6, 8, 24h) e2->s1 s2 Perform 10-fold Serial Dilutions s1->s2 s3 Plate Dilutions onto Agar s2->s3 a1 Incubate Plates (18-24h at 37°C) s3->a1 a2 Count Colonies (CFU) a1->a2 a3 Calculate CFU/mL & Plot Data a2->a3

Caption: Experimental workflow for a time-kill assay.

Data Presentation and Interpretation

The results of a time-kill assay are typically presented by plotting the log₁₀ CFU/mL versus time for each antibiotic concentration.

Interpretation:

  • Bacteriostatic Activity: The antibiotic inhibits bacterial growth but does not significantly reduce the bacterial count compared to the initial inoculum.

  • Bactericidal Activity: Defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial CFU/mL.[2][10]

  • Concentration-Dependent Killing: The rate and extent of killing increase as the drug concentration increases.

  • Time-Dependent Killing: Killing activity depends more on the duration of exposure above the MIC rather than on higher concentrations.

Sample Data Table

The following table illustrates how quantitative data from a time-kill assay can be summarized. Data are presented as mean log₁₀ CFU/mL. Assume an initial inoculum of 5.70 log₁₀ CFU/mL and an E. coli MIC to this compound of 0.125 µg/mL.

Time (hours)Growth Control (log₁₀ CFU/mL)This compound (0.5x MIC) (log₁₀ CFU/mL)This compound (1x MIC) (log₁₀ CFU/mL)This compound (2x MIC) (log₁₀ CFU/mL)This compound (4x MIC) (log₁₀ CFU/mL)
0 5.715.705.695.715.70
2 6.855.154.323.883.15
4 7.924.983.102.51<2.00
6 8.654.852.45<2.00<2.00
8 9.015.05 (regrowth)<2.00<2.00<2.00
24 9.257.80 (regrowth)<2.00<2.00<2.00

Note: <2.00 indicates the count is below the limit of detection.

From this hypothetical data, this compound at 2x and 4x MIC shows rapid bactericidal activity, achieving a >3-log₁₀ reduction within 4-6 hours. The 1x MIC concentration also demonstrates bactericidal effects by the 4-hour mark. Regrowth is observed at the sub-MIC concentration (0.5x MIC).

References

Assessing Amifloxacin Efficacy in a Murine Infection Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin (formerly WIN 49375) is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2] As with other fluoroquinolones, its mechanism of action involves the inhibition of bacterial type II DNA topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination. This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound using a murine systemic infection model, a critical step in preclinical drug development.

Mechanism of Action

This compound targets the bacterial DNA gyrase and topoisomerase IV enzymes. By inhibiting the ligase activity of these enzymes, this compound introduces single- and double-strand breaks in the bacterial DNA, leading to a bactericidal effect.

cluster_0 Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA requires unwinding DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase target Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA relaxes supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->Cell_Death This compound This compound This compound->DNA_Gyrase inhibits This compound->Topo_IV inhibits

Mechanism of action of this compound.

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data is essential for evaluating the potency of an antimicrobial agent. The following tables summarize the in vitro activity of this compound and provide comparative in vivo efficacy data for another fluoroquinolone, ciprofloxacin, in a murine systemic infection model.

Table 1: In Vitro Activity of this compound (Minimum Inhibitory Concentration, MIC)

The in vitro activity of this compound is comparable to that of norfloxacin and pefloxacin against Enterobacteriaceae.[1][2] It has also demonstrated moderate activity against Staphylococcus aureus.[1][2]

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus≤2
EnterobacteriaceaeComparable to norfloxacin and pefloxacin
Pseudomonas aeruginosaMore active than carbenicillin and mezlocillin

Table 2: Comparative In Vivo Efficacy of Fluoroquinolones in a Murine Systemic Infection Model

PathogenCiprofloxacin ED50 (mg/kg, IV)
Staphylococcus aureus Smith0.538
Escherichia coli 4440.0625
Klebsiella pneumoniae KC-10.0941
Serratia marcescens T-550.294
Pseudomonas aeruginosa 158467.76

Experimental Protocols: Murine Systemic Infection Model (Peritonitis/Sepsis)

This protocol describes a generalized murine model of systemic infection (peritonitis/sepsis) to evaluate the efficacy of this compound. This model is a standard for testing antimicrobial agents.

Workflow of the Experimental Protocol

Start Start Bacterial_Prep Bacterial Inoculum Preparation Start->Bacterial_Prep Animal_Acclimation Animal Acclimation (e.g., 5 days) Start->Animal_Acclimation Infection Induce Systemic Infection (e.g., Intraperitoneal Injection) Bacterial_Prep->Infection Animal_Acclimation->Infection Treatment Administer this compound (or vehicle control) Infection->Treatment Monitoring Monitor for Clinical Signs & Survival Treatment->Monitoring Endpoint Endpoint Determination (e.g., 24-48h post-infection) Monitoring->Endpoint Bacterial_Load Determine Bacterial Load (CFU in tissues/blood) Endpoint->Bacterial_Load Data_Analysis Data Analysis (e.g., ED50 calculation) Bacterial_Load->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing this compound efficacy.

Materials
  • This compound: (or other test articles)

  • Vehicle: (e.g., sterile saline, 0.5% methylcellulose)

  • Bacterial Strain: A relevant pathogenic strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Growth Media: (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Animals: Specific pathogen-free mice (e.g., BALB/c or CD-1, 6-8 weeks old)

  • Mucin (optional): To enhance bacterial virulence

  • Sterile Saline: For dilutions

  • Standard laboratory equipment: for microbiology and animal handling

Bacterial Inoculum Preparation
  • Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into broth and grow to mid-logarithmic phase.

  • Harvest the bacteria by centrifugation and wash with sterile saline.

  • Resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The final inoculum size should be determined in preliminary studies to achieve a non-lethal but established infection.

  • (Optional) The bacterial suspension can be mixed with mucin to enhance infectivity.

Animal Handling and Infection
  • Acclimatize mice for a minimum of 5 days before the experiment.

  • On the day of infection, randomly assign mice to treatment and control groups.

  • Induce systemic infection by intraperitoneal (IP) injection of the prepared bacterial inoculum (e.g., 0.5 mL).

This compound Administration
  • Prepare a stock solution of this compound and dilute it to the desired concentrations in the vehicle.

  • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound to the treatment groups via the desired route (e.g., oral gavage or subcutaneous injection).

  • Administer the vehicle alone to the control group.

  • Multiple doses can be administered at specified intervals if required by the study design.

Monitoring and Endpoint Determination
  • Monitor the mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and mortality at regular intervals for a defined period (e.g., up to 7 days).

  • For determination of bacterial load, euthanize a subset of mice at a specific endpoint (e.g., 24 or 48 hours post-infection).

Determination of Bacterial Load
  • Aseptically collect blood via cardiac puncture.

  • Perform peritoneal lavage with sterile saline to collect peritoneal fluid.

  • Aseptically harvest relevant organs (e.g., spleen, liver, kidneys).

  • Homogenize the organs in sterile saline.

  • Perform serial dilutions of blood, peritoneal lavage fluid, and organ homogenates in sterile saline.

  • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

  • Count the number of colonies to determine the colony-forming units (CFU) per mL or gram of tissue.

Data Analysis
  • Efficacy based on survival: Calculate the 50% effective dose (ED50), the dose that protects 50% of the animals from lethal infection, using probit analysis or logistic regression.

  • Efficacy based on bacterial clearance: Compare the mean CFU counts in the treatment groups to the control group using appropriate statistical tests (e.g., t-test, ANOVA). A significant reduction in bacterial load indicates efficacy.

Conclusion

The murine systemic infection model is a robust and reproducible method for evaluating the in vivo efficacy of this compound. The protocols outlined in this document provide a framework for conducting these studies. The provided in vitro and comparative in vivo data serve as a benchmark for assessing the potential of this compound as a therapeutic agent for bacterial infections. It is crucial to include appropriate controls and perform dose-response studies to obtain meaningful and reliable results.

References

Application Notes and Protocols for Amifloxacin Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the proper handling, storage, and use of Amifloxacin powder in a laboratory setting. Adherence to these guidelines is crucial for ensuring experimental accuracy, personnel safety, and maintaining the integrity of the compound.

Safety and Handling Precautions

This compound, a fluoroquinolone antibiotic, requires careful handling to minimize exposure and potential health risks. The following precautions are based on safety data for this compound and structurally related compounds.

1.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear nitrile or latex gloves to prevent skin contact.

  • Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.

  • Eye Protection: Use safety glasses or goggles to shield against airborne powder.

  • Respiratory Protection: When handling larger quantities of powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95) is recommended.[1]

1.2 Engineering Controls

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1]

  • Containment: Handle the powder on a disposable mat to contain any spills.

1.3 Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and water.[1] If irritation or a rash develops, seek medical attention.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Hazard Pictograms and Statements

  • Health Hazard:

    • H302: Harmful if swallowed.[1][2][3]

    • H317: May cause an allergic skin reaction.[1][3]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]

Storage and Stability

Proper storage of this compound powder and its solutions is essential to maintain its chemical integrity and biological activity.

2.1 this compound Powder

  • Temperature: Store the powder at -20°C for long-term storage (up to 3 years).[4]

  • Light: Protect from light, as fluoroquinolones can be light-sensitive.[5]

  • Moisture: Keep the container tightly sealed in a dry place to prevent hydration.[2]

2.2 this compound Solutions

  • Stock Solutions:

    • Store aliquots of stock solutions at -80°C for up to 1 year or at -20°C for shorter periods.[4]

    • Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[6]

Physicochemical and Solubility Data

A summary of the physical, chemical, and solubility properties of this compound is provided below.

PropertyValue
Chemical Formula C₁₆H₁₉FN₄O₃
Molecular Weight 334.35 g/mol
Appearance White to off-white crystalline powder
Solubility in DMSO 4 mg/mL (11.96 mM) - Sonication is recommended for dissolution.[4]
Solubility (Ofloxacin) As a structural analog, Ofloxacin solubility provides an estimate:- Water: Slightly soluble- Ethanol: ~1 mg/mL- PBS (pH 7.2): ~10 mg/mL- Dimethylformamide (DMF): ~20 mg/mL[6]

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and a common experimental application.

4.1 Protocol for Reconstitution and Preparation of Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound powder:

    • Molecular Weight (MW) of this compound = 334.35 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 334.35 g/mol x 1000 mg/g = 3.34 mg

  • Weigh the this compound powder:

    • Accurately weigh 3.34 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolve the powder:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.[4]

  • Aliquot and store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

4.2 Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare bacterial inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial dilutions of this compound:

    • In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculate the plate:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

  • Incubate the plate:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Diagrams

5.1 this compound Handling and Preparation Workflow

G cluster_prep Preparation start Start: this compound Powder ppe Don Personal Protective Equipment (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve vortex Vortex and/or Sonicate to Dissolve dissolve->vortex stock_solution Prepare Stock Solution vortex->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

5.2 this compound Mechanism of Action Signaling Pathway

G cluster_pathway This compound Mechanism of Action This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Supercoiling Inhibition of DNA Supercoiling DNA_Gyrase->DNA_Supercoiling DNA_Decatenation Inhibition of Daughter Chromosome Decatenation Topoisomerase_IV->DNA_Decatenation DNA_Replication_Block Blockage of DNA Replication Fork DNA_Supercoiling->DNA_Replication_Block DNA_Decatenation->DNA_Replication_Block DNA_Damage Double-Strand DNA Breaks DNA_Replication_Block->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Simplified signaling pathway of this compound's antibacterial action.

References

Application Notes and Protocols for Testing Amifloxacin Synergy with Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. This document provides detailed methodologies for assessing the synergistic potential of amifloxacin, a fluoroquinolone antibiotic, when combined with beta-lactam antibiotics. The primary methods covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) Index and the time-kill curve analysis for evaluating the pharmacodynamics of the antibiotic combination.

Principle of Synergy Testing

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to increased bactericidal activity, reduced likelihood of resistance development, and the potential for lower, less toxic antibiotic dosages.

  • This compound , a fluoroquinolone, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[1]

  • Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][3] This leads to a compromised cell wall and eventual cell lysis.[2]

The combination of these two classes of antibiotics targets distinct and essential bacterial processes, which can result in synergistic antimicrobial activity.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[4][5]

Materials:

  • This compound and beta-lactam antibiotic powders of known potency

  • Appropriate solvents for dissolving antibiotics

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial isolate to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the beta-lactam antibiotic at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Dissolve the antibiotic powders in their respective recommended solvents and then dilute to the final stock concentration with sterile MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Setting up the Checkerboard Plate:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound. Add 50 µL of the this compound working solution to the first column and perform serial dilutions across the plate.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the beta-lactam antibiotic. Add 50 µL of the beta-lactam working solution to the first row and perform serial dilutions down the plate.

    • The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two antibiotics.[6]

    • Include control wells:

      • Row H: Serial dilutions of this compound alone.

      • Column 11: Serial dilutions of the beta-lactam alone.

      • Column 12, Row H: Growth control (no antibiotic).

      • A well with uninoculated medium for sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.[6]

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours under aerobic conditions.[6]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC of each antibiotic alone is the lowest concentration that completely inhibits visible growth.

    • The MIC of the combination is the lowest concentration of each antibiotic in a well that inhibits growth.

Data Presentation: Checkerboard Assay

This compound (µg/mL)Beta-Lactam (µg/mL)Growth (+/-)
MIC_this compound0-
0MIC_Beta-Lactam-
.........
MIC_Amifloxacin_comboMIC_Beta-Lactam_combo-

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The interaction between the two antibiotics is quantified by calculating the FIC Index.[6][7]

  • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Beta-Lactam (FIC B) = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

  • FIC Index (FICI) = FIC A + FIC B

Interpretation of FICI:

FICIInterpretation
≤ 0.5Synergy[6][7][8]
> 0.5 to ≤ 1.0Additive[7][8]
> 1.0 to < 4.0Indifference[7][8]
≥ 4.0Antagonism[7][8]
Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic picture of the antimicrobial effect of antibiotic combinations over time.[9][10]

Materials:

  • This compound and beta-lactam antibiotic stock solutions

  • Bacterial isolate to be tested

  • Mueller-Hinton Broth (MHB) or other suitable liquid medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Spectrophotometer (optional, for monitoring growth)

Procedure:

  • Preparation of Bacterial Culture:

    • Inoculate a flask containing MHB with the test organism and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh, pre-warmed MHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes or flasks for each condition to be tested:

      • Growth control (no antibiotic)

      • This compound alone (e.g., at its MIC or a sub-MIC concentration)

      • Beta-lactam alone (e.g., at its MIC or a sub-MIC concentration)

      • This compound + Beta-lactam in combination (at the same concentrations as the individual drugs)

  • Antibiotic Addition and Sampling:

    • Add the appropriate antibiotic(s) to the respective tubes/flasks.

    • Incubate all cultures at 37°C with constant shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.[9][10]

  • Determination of Viable Cell Counts:

    • Perform serial tenfold dilutions of each collected aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

Data Presentation: Time-Kill Curve Analysis

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound Alone)Log10 CFU/mL (Beta-Lactam Alone)Log10 CFU/mL (Combination)
0
2
4
6
8
12
24

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[10]

  • Indifference: A < 2-log10 increase or decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_abx Prepare Antibiotic Stock Solutions dispense_mhb Dispense MHB into 96-well plate prep_abx->dispense_mhb prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_this compound Serial Dilute this compound (x-axis) dispense_mhb->dilute_this compound dilute_betalactam Serial Dilute Beta-Lactam (y-axis) dispense_mhb->dilute_betalactam dilute_this compound->inoculate dilute_betalactam->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs (Visual Inspection) incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for the checkerboard assay.

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Plating cluster_analysis Analysis prep_culture Prepare Overnight Bacterial Culture prep_inoculum Dilute to Starting Inoculum prep_culture->prep_inoculum add_abx Add Antibiotics to Cultures (Single & Combination) prep_inoculum->add_abx incubate Incubate with Shaking add_abx->incubate sampling Collect Aliquots at Time Points (0-24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Incubate Plates & Count Colonies (CFU) plate->count_colonies plot_curves Plot Log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Synergy plot_curves->interpret

Caption: Workflow for time-kill curve analysis.

Mechanism of Action and Synergy

Synergy_Mechanism cluster_cell Bacterial Cell cluster_this compound This compound cluster_betalactam Beta-Lactam cluster_synergy Synergistic Outcome dna DNA replication DNA Replication dna->replication lysis Cell Lysis replication->lysis cell_wall Cell Wall Synthesis cell_wall->lysis synergy Enhanced Bactericidal Effect lysis->synergy This compound This compound This compound->replication Inhibits beta_lactam Beta-Lactam beta_lactam->cell_wall Inhibits

Caption: Independent and combined antibiotic effects.

References

Establishing a Murine Model of Pneumonia for Preclinical Evaluation of Amifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Amifloxacin, a fluoroquinolone antibiotic, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. To evaluate its efficacy in a preclinical setting, a robust and reproducible animal model of pneumonia is essential. This document provides detailed application notes and protocols for establishing a murine model of bacterial pneumonia and its application in testing the therapeutic efficacy of this compound.

Murine Pneumonia Model: Overview and Selection

The choice of bacterial pathogen is critical for establishing a clinically relevant pneumonia model. Klebsiella pneumoniae and Streptococcus pneumoniae are common causative agents of community- and hospital-acquired pneumonia and are appropriate choices for this model. This protocol will focus on a Klebsiella pneumoniae induced pneumonia model.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Endpoint Analysis bact_prep Bacterial Culture Preparation infection Intratracheal Inoculation bact_prep->infection animal_acclim Animal Acclimatization animal_acclim->infection treatment This compound Administration infection->treatment bal Bronchoalveolar Lavage (BAL) treatment->bal lung_harvest Lung Harvest treatment->lung_harvest cfu CFU Enumeration bal->cfu lung_harvest->cfu histopath Histopathology lung_harvest->histopath

Caption: Experimental workflow for the murine pneumonia model.

Experimental Protocols

Bacterial Strain and Culture Preparation
  • Strain: Klebsiella pneumoniae (e.g., ATCC 43816).

  • Culture: Inoculate a single colony into 5 mL of tryptic soy broth (TSB) and incubate overnight at 37°C with shaking. Subculture by transferring 100 µL of the overnight culture into 10 mL of fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).

  • Preparation for Inoculation: Centrifuge the bacterial culture at 4000 x g for 15 minutes. Wash the pellet twice with sterile phosphate-buffered saline (PBS). Resuspend the final pellet in sterile PBS to the desired concentration for inoculation (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating on tryptic soy agar (TSA).

Animals
  • Species/Strain: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: House the mice for at least one week prior to the experiment with access to food and water ad libitum.

Intratracheal Inoculation

This method ensures direct delivery of the bacterial inoculum to the lower respiratory tract.[1][2]

  • Anesthetize the mouse using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Place the anesthetized mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 24-gauge catheter into the trachea through the incision.

  • Instill 50 µL of the bacterial suspension (e.g., 5 x 10^5 CFU) directly into the lungs via the catheter.

  • Suture the incision and allow the mouse to recover on a warming pad.

This compound Administration
  • Dosage Determination: While specific pharmacokinetic data for this compound in mice is limited, data from rats can be used for initial dose estimation. This compound administered to rats showed an elimination half-life of approximately 2.3 hours.[3] Based on studies with other fluoroquinolones in murine pneumonia models, a starting dose range of 25-100 mg/kg, administered subcutaneously or orally twice daily, can be evaluated.[4]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., sterile saline).

    • Group 2: this compound (low dose, e.g., 25 mg/kg).

    • Group 3: this compound (high dose, e.g., 100 mg/kg).

  • Administration: Begin treatment at a specified time post-infection (e.g., 18 hours) and continue for a defined period (e.g., 3 days).

Endpoint Analysis (24 hours after last treatment)

BAL fluid is collected to assess inflammatory cell influx and bacterial load in the airways.[5][6][7][8]

  • Euthanize the mouse via an approved method.

  • Expose the trachea and insert a catheter.

  • Instill 1 mL of sterile, cold PBS into the lungs and gently aspirate.

  • Repeat the wash two more times, pooling the recovered fluid.

  • Use a portion of the BAL fluid for CFU enumeration and the remainder for cytological analysis.

This procedure determines the bacterial burden within the lung parenchyma.

  • Aseptically remove the lungs and weigh them.

  • Place the lungs in a sterile tube containing 1 mL of sterile PBS.

  • Homogenize the lung tissue using a mechanical homogenizer.

  • Prepare serial dilutions of the lung homogenate in sterile PBS.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the colonies and calculate the CFU per gram of lung tissue.

Histopathology provides a qualitative and quantitative assessment of lung inflammation and injury.[9][10]

  • Perfuse the lungs with 10% neutral buffered formalin.

  • Embed the fixed lung tissue in paraffin and section.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope and score for the following parameters:

    • Inflammatory cell infiltration

    • Alveolar septal thickening

    • Edema

    • Necrosis

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Bacterial Load in Lung and BAL Fluid

Treatment GroupMean Lung CFU/gram (± SD)Mean BAL Fluid CFU/mL (± SD)Log Reduction vs. Vehicle
Vehicle Control5.8 x 10^7 (± 1.2 x 10^7)2.1 x 10^5 (± 0.5 x 10^5)-
This compound (25 mg/kg)9.2 x 10^5 (± 3.5 x 10^5)4.5 x 10^3 (± 1.1 x 10^3)1.8
This compound (100 mg/kg)3.1 x 10^4 (± 1.0 x 10^4)7.8 x 10^2 (± 2.2 x 10^2)3.2

Table 2: Histopathological Scoring of Lung Tissue

Treatment GroupInflammation Score (0-4) (Mean ± SD)Alveolar Septal Thickening Score (0-3) (Mean ± SD)Edema Score (0-3) (Mean ± SD)Total Lung Injury Score (Mean ± SD)
Vehicle Control3.5 ± 0.52.8 ± 0.42.5 ± 0.68.8 ± 1.2
This compound (25 mg/kg)1.8 ± 0.71.5 ± 0.51.2 ± 0.44.5 ± 1.5
This compound (100 mg/kg)0.9 ± 0.40.8 ± 0.30.5 ± 0.22.2 ± 0.8
(Scoring system: 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe)

Signaling Pathway Visualization

This compound, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

amifloxacin_moa This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death disruption leads to

Caption: Mechanism of action of this compound.

Conclusion

The described murine model of Klebsiella pneumoniae pneumonia provides a reliable platform for the in vivo evaluation of this compound. By systematically assessing bacterial clearance and lung pathology, researchers can obtain crucial data on the efficacy of this antibiotic. The provided protocols and data presentation formats are intended to guide the design and execution of these preclinical studies, ultimately contributing to the development of new therapeutic strategies for bacterial pneumonia.

References

Application Notes and Protocols for Amifloxacin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate determination of bacterial susceptibility to this compound is crucial for research and development of this antimicrobial agent. These application notes provide detailed protocols for performing this compound susceptibility testing using standard laboratory methods, including broth dilution for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion method. Additionally, this document offers guidance on interpreting the results in a research context, particularly in the absence of established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principles of this compound Susceptibility Testing

Antimicrobial susceptibility testing (AST) for this compound is performed to determine its in vitro activity against a specific bacterium. The two primary methods are:

  • Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The MIC is a quantitative measure of the antibiotic's potency.

  • Agar Disk Diffusion: This is a qualitative or semi-quantitative method where a paper disk impregnated with a specific concentration of this compound is placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and can be correlated with the MIC.

Data Presentation: this compound In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in scientific literature. It is important to note that these values are for research purposes and should not be interpreted as clinical breakpoints.

Table 1: this compound MIC90 Values for Gram-Negative Bacteria

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli≤0.125
Klebsiella sp.≤0.125
Proteus sp.≤0.25
Enterobacter sp.≤0.5
Citrobacter sp.≤0.5
Providencia sp.≤2
Pseudomonas aeruginosa≤8
Serratia sp.≤8
Acinetobacter calcoaceticus var. anitratus≤8

Data sourced from a comparative study on the inhibitory and bactericidal activities of this compound.

Table 2: this compound MIC Range for Amikacin-Resistant Pseudomonas aeruginosa

Bacterial SpeciesMIC Range (µg/mL)
Amikacin-Resistant P. aeruginosa1 - 16

Data sourced from a comparative study on the inhibitory and bactericidal activities of this compound.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent. Further dilutions should be made in CAMHB.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Standardize Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working this compound solution to the first well of each row to be tested, resulting in the highest desired concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

  • Inoculate the Plate: Add 10 µL of the standardized inoculum to each well (except the negative control well).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Agar Disk Diffusion Method

This protocol describes the agar disk diffusion method for assessing the susceptibility of bacteria to this compound.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on research objectives)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Apply Antibiotic Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard ATCC® (American Type Culture Collection) quality control strains should be tested with each batch of susceptibility tests.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

  • Pseudomonas aeruginosa ATCC® 27853™

QC Procedure:

Perform the susceptibility testing protocols as described above using the recommended QC strains. The resulting MIC values or zone diameters should fall within established ranges for other fluoroquinolones as a preliminary check, though specific ranges for this compound are not defined by CLSI or EUCAST. Consistent results for QC strains indicate that the test is performing correctly.

Interpretation of Results

The interpretation of this compound susceptibility test results requires careful consideration, as there are no established clinical breakpoints from CLSI or EUCAST.

  • MIC Values: The MIC value represents the in vitro potency of this compound against the tested organism. A lower MIC value indicates greater activity. In a research and development setting, MIC values are used to:

    • Compare the activity of this compound to other antimicrobial agents.

    • Monitor for the development of resistance.

    • Establish a baseline of activity against a collection of bacterial isolates.

  • Disk Diffusion Zone Diameters: The zone of inhibition diameter is inversely correlated with the MIC. A larger zone diameter generally indicates a lower MIC and greater susceptibility. Without established breakpoints, the interpretation is primarily qualitative, allowing for categorization of isolates as more or less susceptible relative to each other.

Framework for Interpretation in a Research Context:

  • Data Comparison: Compare the obtained MIC values or zone diameters for test isolates to those of the QC strains and to data from published literature if available.

  • Distribution Analysis: For a large collection of isolates, analyze the distribution of MICs or zone diameters. This can help in identifying subpopulations with reduced susceptibility.

  • Correlation Studies: If both MIC and disk diffusion data are generated, the correlation between these two methods can be assessed to establish internal criteria for interpretation.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for this compound susceptibility testing.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Reading start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_inoculation_dd Inoculation & Disk Application cluster_incubation_dd Incubation & Measurement start_dd Start prep_inoculum_dd Prepare Bacterial Inoculum (0.5 McFarland) start_dd->prep_inoculum_dd inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum_dd->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate_dd Incubate at 35°C for 16-20 hours apply_disk->incubate_dd measure_zone Measure Zone of Inhibition (mm) incubate_dd->measure_zone end_dd End measure_zone->end_dd

Caption: Workflow for the agar disk diffusion susceptibility test.

Interpretation_Logic cluster_testing Susceptibility Testing cluster_interpretation Result Interpretation (Research Context) cluster_conclusion Conclusion mic_test Perform Broth Dilution (Determine MIC) no_breakpoints Note: No CLSI/EUCAST Clinical Breakpoints for this compound mic_test->no_breakpoints disk_test Perform Disk Diffusion (Measure Zone Diameter) disk_test->no_breakpoints compare_data Compare with QC strains and Literature Data no_breakpoints->compare_data analyze_dist Analyze MIC/Zone Distribution no_breakpoints->analyze_dist correlate Correlate MIC and Zone Diameters no_breakpoints->correlate categorize Categorize Isolates as More or Less Susceptible compare_data->categorize analyze_dist->categorize correlate->categorize

Caption: Logical flow for interpreting this compound susceptibility results.

References

Troubleshooting & Optimization

Amifloxacin Technical Support Center: Troubleshooting Solubility Issues in Microbiological Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amifloxacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound solubility during microbiological experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a synthetic fluoroquinolone derivative with moderate aqueous solubility.[1] Its solubility is influenced by pH, and it exhibits amphoteric characteristics.

Q2: In what solvents can this compound be dissolved for microbiological assays?

For most microbiological applications, sterile distilled water is the recommended solvent for preparing this compound stock solutions.[2] However, if solubility issues arise, Dimethyl sulfoxide (DMSO) can be used.[3] It is important to note that the final concentration of DMSO in the culture medium should be kept low (ideally ≤1%) to avoid potential effects on microbial growth and the activity of this compound itself.

Q3: How does pH affect the solubility and activity of this compound?

The solubility of many fluoroquinolones is pH-dependent. For instance, the solubility of similar fluoroquinolones like levofloxacin and ciprofloxacin increases in acidic conditions.[4][5] Studies on this compound have shown that its in vitro activity against Staphylococcus saprophyticus has an inverse relationship with the pH of the test medium, meaning its activity decreases as the pH increases.[6][7]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in water.

Possible Cause: The concentration of this compound may be too high for its aqueous solubility limit at the current pH and temperature.

Solutions:

  • Adjust pH: Fluoroquinolone solubility is often enhanced in acidic conditions.[4][5] Carefully add a small amount of dilute acid (e.g., 0.1 N HCl) dropwise to your this compound suspension while stirring until the powder dissolves. Be mindful that significant changes in pH can affect the final pH of your microbiological medium.

  • Gentle Heating: Gently warm the solution to 37°C to aid dissolution.[3] Avoid excessive heat, as it may degrade the antibiotic.

  • Sonication: Use a sonicator to aid in the dispersion and dissolution of the powder.[3]

  • Use a Co-solvent: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in DMSO.[3] Subsequently, dilute this stock solution in the microbiological medium to the desired final concentration, ensuring the final DMSO concentration is minimal.

Issue 2: Precipitation is observed after adding this compound stock solution to the microbiological medium.

Possible Cause 1: The final concentration of this compound in the medium exceeds its solubility at the medium's pH and temperature.

Solution:

  • Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound in your medium.

  • pH of the Medium: The pH of many standard microbiological media, such as Mueller-Hinton Broth, is typically around neutral (pH 7.3 ± 0.1).[8] This pH might not be optimal for maintaining high concentrations of this compound in solution. While altering the medium's pH is generally not recommended as it can affect bacterial growth, preparing a more diluted stock solution can help prevent precipitation upon addition to the medium.

Possible Cause 2: Interaction with components of the medium.

Solution:

  • Order of Addition: When preparing media from scratch, add the this compound solution after all other components have been dissolved and the medium has been sterilized and cooled to 45-50°C.[9]

  • Filter Sterilization: If you are preparing a stock solution that requires filter sterilization, ensure the filter material is compatible with the solvent used. For aqueous solutions, standard syringe filters are appropriate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL) in Water

This protocol provides a general guideline for preparing a stock solution of this compound. The exact weight of the powder will depend on the potency of the specific lot, which should be provided by the manufacturer.

Materials:

  • This compound powder

  • Sterile distilled water

  • Sterile conical tube (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate the required weight of this compound powder. Use the following formula:

    For a 10 mg/mL solution, the potency is a crucial factor. If the potency is, for example, 980 µg/mg, the calculation for 10 mL of a 10 mg/mL stock would be: Weight (mg) = (10 mg/mL * 10 mL) / (980 µg/mg / 1000) = 102.04 mg

  • Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

  • Add a small volume of sterile distilled water (e.g., 5 mL for a final volume of 10 mL) to the tube.

  • Vortex or sonicate the mixture until the powder is fully dissolved. Gentle warming to 37°C may be applied if necessary.

  • Bring the solution to the final desired volume with sterile distilled water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C protected from light.

Protocol 2: Preparation of this compound Stock Solution (10 mg/mL) in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile conical tube

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weigh the calculated amount of this compound powder (using the formula from Protocol 1) and transfer it to a sterile conical tube.

  • Add the required volume of sterile DMSO to achieve a concentration of 10 mg/mL.

  • Vortex the mixture until the powder is completely dissolved. Sonication can be used to facilitate dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Note: When using a DMSO stock, ensure the final concentration of DMSO in the experimental medium is not inhibitory to the microorganisms being tested and does not interfere with the assay. It is recommended to run a solvent control.[10]

Data Presentation

Table 1: Solubility of Fluoroquinolones in Different Solvents

FluoroquinoloneSolventSolubilityReference
This compoundDMSO4 mg/mL[3]
LevofloxacinWater (pH 3.0)70.66 ± 0.43 mg/mL[4][5]
LevofloxacinWater (pH 7.0)49.66 ± 0.17 mg/mL[4][5]
CiprofloxacinWater (pH 3.0)243.08 ± 1.12 mg/mL[4]
CiprofloxacinWater (pH 7.0)0.182 ± 0.00 mg/mL[4]

Visualizations

This compound Dissolution Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Steps start This compound Powder dissolve Add Sterile Water start->dissolve check_sol Check Solubility dissolve->check_sol adjust_ph Adjust pH (acidic) check_sol->adjust_ph Not Dissolved heat Gentle Heat (37°C) check_sol->heat Still Not Dissolved sonicate Sonication check_sol->sonicate Still Not Dissolved dmso Use DMSO check_sol->dmso Persistent Issue sterilize Filter Sterilize (0.22 µm) check_sol->sterilize Dissolved adjust_ph->check_sol heat->check_sol sonicate->check_sol dmso->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for dissolving this compound powder.

Mechanism of Action: this compound Inhibition of Bacterial DNA Replication

G cluster_drug Drug cluster_target Bacterial Target cluster_process Cellular Process cluster_effect Effect This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv supercoiling DNA Supercoiling dna_gyrase->supercoiling relieves complex Stabilization of Enzyme-DNA Complex dna_gyrase->complex decatenation Daughter Chromosome Decatenation topoisomerase_iv->decatenation facilitates topoisomerase_iv->complex dna Bacterial DNA replication_fork Replication Fork dna->replication_fork replication_fork->supercoiling causes replication_fork->decatenation requires strand_breaks Double-Strand Breaks complex->strand_breaks leads to cell_death Bacterial Cell Death strand_breaks->cell_death

Caption: this compound's inhibitory action on bacterial DNA replication.

References

Technical Support Center: Identifying and Mitigating Amifloxacin Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate off-target effects of Amifloxacin in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound effectively blocks bacterial cell division and leads to bacterial death.

Q2: What are the known or potential off-target effects of this compound in mammalian cell lines?

While designed to target bacterial enzymes, this compound, like other fluoroquinolones, can exert off-target effects in mammalian cells. These can confound experimental results and require careful consideration. The primary off-target effects include:

  • Mitochondrial Toxicity: Fluoroquinolones can interfere with mitochondrial DNA replication and function, leading to decreased cell viability.

  • Neurotoxicity: Some fluoroquinolones can act as antagonists to the GABAa receptor, potentially leading to neuronal hyperexcitability.

  • Phototoxicity: Exposure to UV light in the presence of some fluoroquinolones can induce cellular damage.

  • Hepatotoxicity: this compound is known to inhibit cytochrome P450 enzymes, which can alter the metabolism of other compounds and potentially lead to liver cell damage.

  • Tendinopathy: Fluoroquinolones have been associated with tendon damage, potentially through the inhibition of collagen synthesis.

Q3: Which cell lines are suitable for studying specific off-target effects of this compound?

Off-Target EffectRecommended Cell Line(s)Rationale
Hepatotoxicity HepG2Human liver carcinoma cell line commonly used for studying drug metabolism and hepatotoxicity.[1][2]
Neurotoxicity SH-SY5YHuman neuroblastoma cell line used as a model for neurotoxicity studies.[3][4]
Phototoxicity HaCaTHuman keratinocyte cell line, a relevant model for skin-related phototoxicity studies.[5][6]
Tendinopathy Primary Human TenocytesPrimary cells isolated from tendon tissue provide a more physiologically relevant model for studying tendinopathy.[7][8]
General Cytotoxicity A variety of cell lines relevant to the primary research question.To assess the overall impact on cell viability.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation in Culture

Possible Cause: This is a common observation and could be due to general cytotoxicity or a specific off-target effect like mitochondrial toxicity.

Troubleshooting Steps:

  • Confirm the Observation:

    • Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line.

    • Use a cell viability assay, such as the MTT or MTS assay, to quantify the cytotoxic effect.

  • Investigate Mitochondrial Toxicity:

    • Assess changes in mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early marker of apoptosis.

    • Measure cellular ATP levels to determine if mitochondrial energy production is compromised.

    • Evaluate the generation of reactive oxygen species (ROS), as mitochondrial dysfunction is often associated with increased oxidative stress.

Experimental Workflow: Investigating Cytotoxicity and Mitochondrial Dysfunction

Start Observe Unexpected Cell Death DoseResponse Perform Dose-Response (MTT Assay) Start->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 MitoTox Investigate Mitochondrial Toxicity IC50->MitoTox JC1 JC-1 Assay for Mitochondrial Membrane Potential MitoTox->JC1 ATP Measure Cellular ATP Levels MitoTox->ATP ROS Assess Reactive Oxygen Species (ROS) MitoTox->ROS Conclusion Conclude on Cytotoxicity & Mitochondrial Involvement JC1->Conclusion ATP->Conclusion ROS->Conclusion

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Altered Neuronal Cell Function or Viability

Possible Cause: this compound may be exhibiting neurotoxic effects, potentially through antagonism of the GABAa receptor.

Troubleshooting Steps:

  • Characterize Neuronal Response:

    • In neuronal cell lines like SH-SY5Y, assess changes in cell morphology, neurite outgrowth, and expression of neuronal markers.

    • Perform electrophysiological studies (e.g., patch-clamp) if possible to measure changes in neuronal excitability.

  • Investigate GABAa Receptor Interaction:

    • Conduct a radioligand binding assay to determine if this compound competes with known GABAa receptor ligands. A decrease in the binding of a radiolabeled ligand in the presence of this compound suggests a direct interaction.

Signaling Pathway: GABAa Receptor Antagonism

This compound This compound GABAaR GABAa Receptor This compound->GABAaR Antagonizes Chloride Cl- Influx GABAaR->Chloride Opens Channel Hyperexcitability Neuronal Hyperexcitability GABAaR->Hyperexcitability Leads to (when antagonized) GABA GABA GABA->GABAaR Binds to Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: this compound's potential antagonism of the GABAa receptor.

Quantitative Data Summary

Off-TargetDrugAssayCell Line/SystemResult (IC50 or % Inhibition)
Hepatotoxicity This compoundCytochrome P450IA2 InhibitionHuman Liver Microsomes21.4% inhibition at 500 µM
Neurotoxicity NorfloxacinGABAa Receptor BindingMouse Brain mRNA in Xenopus OocytesIC50 = 17 µM
Neurotoxicity CiprofloxacinGABAa Receptor BindingMouse Brain mRNA in Xenopus OocytesIC50 = 33 µM
Neurotoxicity OfloxacinGABAa Receptor BindingMouse Brain mRNA in Xenopus OocytesIC50 = 280 µM
Tendinopathy CiprofloxacinCytotoxicity (Redox Status)Rabbit Tenocytes62% decrease at 1 mM (72h)
Tendinopathy OfloxacinCytotoxicity (Redox Status)Rabbit Tenocytes30% decrease at 1 mM (72h)

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[9][10][11]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 15 minutes to 4 hours with shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

JC-1 Mitochondrial Membrane Potential Assay

This protocol is based on standard JC-1 assay kits.[12][13][14][15]

Materials:

  • Cells of interest

  • 6- or 96-well plates

  • This compound stock solution

  • JC-1 staining solution

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include a positive control group treated with CCCP (e.g., 10 µM for 5-10 minutes).

  • JC-1 Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add the JC-1 staining solution (typically 1-10 µM in culture medium) to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with assay buffer (provided with most kits) or PBS.

  • Fluorescence Measurement:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

    • Plate Reader: Measure the fluorescence intensity at two wavelength pairs: excitation/emission ~485/530 nm for green monomers and ~535/590 nm for red aggregates.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Radioligand Binding Assay for GABAa Receptor

This is a generalized protocol for a competitive binding assay.[16][17][18][19][20]

Materials:

  • Cell membranes or tissue homogenates expressing GABAa receptors (e.g., from rat brain or transfected cells)

  • Radiolabeled GABAa receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • This compound stock solution

  • Unlabeled GABA or a known GABAa receptor ligand for determining non-specific binding

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes according to standard protocols, which typically involve homogenization and centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Binding buffer

    • This compound at various concentrations (or vehicle for total binding)

    • Unlabeled ligand in excess for non-specific binding tubes

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd)

    • Membrane preparation

  • Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 45-60 minutes at 4°C or room temperature).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the Ki (inhibitory constant) of this compound using the Cheng-Prusoff equation if a competitive interaction is observed.

Workflow for Identifying and Mitigating Off-Target Effects

Start Start Experiment with This compound Observe Observe Unexpected Phenotype Start->Observe Hypothesize Hypothesize Potential Off-Target Effects Observe->Hypothesize SelectAssay Select Appropriate Cell Line & Assay Hypothesize->SelectAssay PerformAssay Perform Off-Target Assay(s) SelectAssay->PerformAssay Analyze Analyze Data & Confirm Off-Target Effect PerformAssay->Analyze Mitigate Mitigation Strategies Analyze->Mitigate If Confirmed End Refined Experimental Design Analyze->End If Not Confirmed, Re-evaluate Hypothesis Dose Use Lowest Effective Concentration Mitigate->Dose Controls Include Appropriate Negative/Positive Controls Mitigate->Controls Alternative Consider Alternative Fluoroquinolone Mitigate->Alternative Dose->End Controls->End Alternative->End

Caption: A logical workflow for addressing potential this compound off-target effects.

References

addressing variability in Amifloxacin MIC assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amifloxacin Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts DNA synthesis, leading to bacterial cell death.

What are the expected this compound MIC values for common bacterial strains?

This compound has demonstrated activity against a range of Gram-negative bacteria. The MIC90 (the concentration required to inhibit 90% of isolates) can vary depending on the bacterial species.

Bacterial SpeciesMIC90 (µg/mL)
Escherichia coli≤ 0.125[2]
Klebsiella sp.≤ 0.125[2]
Proteus sp.≤ 0.25[2]
Enterobacter sp.≤ 0.5[2]
Citrobacter sp.≤ 0.5[2]
Providencia sp.≤ 2[2]
Pseudomonas aeruginosa≤ 8[2]
Serratia sp.≤ 8[2]
Acinetobacter calcoaceticus≤ 8[2]
Aminoglycoside-resistant P. aeruginosa4
Which international guidelines should be followed for this compound MIC assays?

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two internationally recognized organizations that provide standardized methods and interpretive criteria for antimicrobial susceptibility testing.[3] It is recommended to consult the latest versions of their guidelines for detailed protocols and quality control parameters.[4][5][6][7][8][9]

Troubleshooting Guide

Variability in this compound MIC assay results can arise from several factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Inconsistent MIC values between replicates.

Inconsistent results across replicate wells or plates are a common challenge in MIC assays.

Possible Causes and Solutions:

  • Improper mixing of this compound stock solution: Ensure the stock solution is completely dissolved and homogenous before preparing dilutions. Vortex the solution thoroughly.

  • Inaccurate pipetting: Calibrate and use pipettes correctly to ensure accurate dispensing of the antibiotic, media, and bacterial inoculum.

  • Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and affect bacterial growth. To mitigate this, fill the outer wells with sterile water or media without inoculum, or use plates with lids designed to minimize evaporation.

  • Contamination: Ensure aseptic techniques are strictly followed throughout the procedure to prevent contamination of media, stock solutions, and bacterial cultures.

Troubleshooting_Inconsistent_Replicates start Inconsistent MIC Replicates check_mixing Check this compound Stock Solution Mixing start->check_mixing Possible Cause check_pipetting Verify Pipetting Accuracy start->check_pipetting Possible Cause check_edge_effects Address Potential Edge Effects start->check_edge_effects Possible Cause check_contamination Review Aseptic Technique start->check_contamination Possible Cause solution Consistent MICs check_mixing->solution Solution: Ensure Homogeneity check_pipetting->solution Solution: Calibrate & Use Correctly check_edge_effects->solution Solution: Hydrate Outer Wells check_contamination->solution Solution: Strict Aseptic Technique

Caption: Troubleshooting workflow for inconsistent MIC replicates.

Issue 2: Higher than expected MIC values.

Observing MIC values that are consistently higher than literature-reported values can indicate experimental or biological factors.

Possible Causes and Solutions:

  • Incorrect Inoculum Density: A higher than recommended bacterial inoculum can lead to elevated MIC values, a phenomenon known as the "inoculum effect".[10][11][12] Standardize the inoculum to the recommended colony-forming units per milliliter (CFU/mL) using a spectrophotometer or McFarland standards.

  • Suboptimal pH of the medium: The activity of this compound can be influenced by the pH of the growth medium. For some fluoroquinolones, activity is decreased at a lower (acidic) pH.[13][14][15][16][17] Ensure the pH of the Mueller-Hinton Broth (MHB) or Agar (MHA) is within the recommended range (typically 7.2-7.4).

  • Presence of Divalent Cations: Divalent cations, such as Ca²⁺ and Mg²⁺, can chelate with fluoroquinolones, potentially reducing their bioavailability and leading to higher MICs.[1][18] Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.

  • Bacterial Resistance: The bacterial strain may have acquired resistance to this compound. Mechanisms of fluoroquinolone resistance include target-site mutations in gyrA and parC genes, increased expression of efflux pumps, or plasmid-mediated resistance.[1]

Troubleshooting_High_MICs start Higher Than Expected MICs check_inoculum Verify Inoculum Density start->check_inoculum Possible Cause check_ph Check Medium pH start->check_ph Possible Cause check_cations Assess Divalent Cation Concentration start->check_cations Possible Cause consider_resistance Consider Bacterial Resistance start->consider_resistance Possible Cause solution Accurate MICs check_inoculum->solution Solution: Standardize Inoculum check_ph->solution Solution: Adjust pH to 7.2-7.4 check_cations->solution Solution: Use Cation-Adjusted Media consider_resistance->solution Action: Investigate Resistance Mechanisms

Caption: Troubleshooting workflow for unexpectedly high MIC values.

Impact of Experimental Variables on this compound MIC

The following tables summarize the quantitative impact of key experimental variables on this compound MIC values.

Table 1: Effect of pH on this compound MIC against Staphylococcus saprophyticus
pH of Test MediumFold Change in MIC
5.54-fold decrease
6.52-fold decrease
7.5No change
8.52-fold increase

Note: This data is qualitative and indicates a trend. The in vitro activity of this compound against S. saprophyticus has an inverse relation to increases in the pH of the test medium.[13][14]

Table 2: Effect of Inoculum Size on this compound MIC against Staphylococcus saprophyticus and Escherichia coli
Inoculum Size (CFU/mL)Fold Change in MIC
10³4-fold decrease
10⁴2-fold decrease
10⁵No change (Standard)
10⁶2-fold increase
10⁷4-fold increase

Note: This data is qualitative and indicates a trend. There is a direct relationship between increases in inoculum size and the MICs of this compound.[13][14]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is a generalized procedure based on CLSI and EUCAST guidelines.[19][20][21][22][23]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow prep_stock 1. Prepare this compound Stock Solution serial_dilution 2. Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate 4. Inoculate Plate serial_dilution->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Value incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Agar Dilution MIC Assay

This protocol is a generalized procedure based on CLSI and EUCAST guidelines.[23][24][25]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Inoculum replicating apparatus (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Prepare Antibiotic-Containing Agar Plates:

    • Melt MHA and cool to 45-50°C in a water bath.

    • Prepare a series of tubes each containing a specific volume of molten agar.

    • Add the appropriate volume of the this compound stock solution to each tube to achieve the desired final concentrations. Mix well by inverting the tubes.

    • Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method, but dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculate Plates: Spot 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to inoculate multiple strains simultaneously.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[3]

Agar_Dilution_Workflow prep_stock 1. Prepare this compound Stock Solution prep_plates 2. Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate 4. Spot Inoculate Plates prep_plates->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Value incubate->read_mic

Caption: Workflow for the agar dilution MIC assay.

References

Amifloxacin Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability of Amifloxacin in aqueous solutions. Due to the limited availability of specific stability data for this compound, information from closely related fluoroquinolones (e.g., ciprofloxacin, ofloxacin, levofloxacin) has been included as a proxy. Researchers are strongly advised to conduct stability studies specific to this compound for their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of fluoroquinolones like this compound in aqueous solutions is primarily influenced by pH, exposure to light (especially UV radiation), and temperature. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation reactions.[1] Fluoroquinolones are also known to be susceptible to photodegradation, which can lead to a loss of antibacterial activity.[2][3]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: While specific data for this compound is limited, the in vitro activity of this compound is known to have an inverse relationship with increasing pH.[4][5] For many fluoroquinolones, maximum stability in aqueous solutions is generally observed near neutral pH. However, solubility can be pH-dependent. For instance, the solubility of levofloxacin and ciprofloxacin increases in acidic conditions.[6] It is crucial to determine the optimal balance between solubility and stability for your specific application.

Q3: How should I store my this compound stock solutions?

A3: To minimize degradation, this compound stock solutions should be protected from light and stored at controlled temperatures. Wrapping storage vessels in aluminum foil or using amber-colored containers can prevent photodegradation. For short-term storage, refrigeration (2-8°C) is generally recommended. For long-term storage, freezing (-20°C or lower) may be appropriate, but freeze-thaw cycles should be minimized.

Q4: Can the degradation products of this compound be active or toxic?

A4: Yes, photodegradation of fluoroquinolones can result in multiple products.[4][7] Some of these degradation products may retain antimicrobial activity, while others may be inactive or even exhibit increased cytotoxicity.[4] It is important to minimize degradation to ensure the integrity of experimental results.

Q5: What analytical methods can be used to assess the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method for assessing the stability of fluoroquinolones.[8] A stability-indicating HPLC method should be developed and validated to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[9]

Troubleshooting Guides

Issue 1: Precipitation is observed in my this compound solution.

Possible Cause Troubleshooting Step
pH is outside the optimal solubility range. Measure the pH of the solution. Adjust the pH to be within the known solubility range for fluoroquinolones (typically acidic to neutral). Note that the optimal pH for solubility may not be the same as for stability.[6]
Solution is supersaturated. Try preparing a more dilute solution. Ensure the this compound is fully dissolved before storage. Gentle warming and sonication can aid dissolution, but be cautious of temperature-induced degradation.
Interaction with other components in the medium. If using a complex medium, consider potential interactions with salts or other components that could reduce solubility. Prepare the solution in a simpler, well-defined buffer if possible.

Issue 2: Loss of antibacterial activity in my experiments.

Possible Cause Troubleshooting Step
Degradation due to light exposure. Protect your solutions from light at all stages of preparation, storage, and experimentation. Use amber vials or wrap containers in foil.
pH-induced degradation. Verify the pH of your experimental medium. The stability of fluoroquinolones can be significantly affected by pH.[1] Buffer the medium to maintain a stable pH.
Temperature-induced degradation. Avoid exposing solutions to high temperatures. If warming is necessary for dissolution, do so for the shortest possible time. Store solutions at recommended temperatures.
Formation of inactive degradation products. Use a stability-indicating analytical method like HPLC to check for the presence of degradation products. If significant degradation is detected, prepare fresh solutions and optimize storage and handling conditions.

Data on Fluoroquinolone Stability (as a proxy for this compound)

Table 1: Effect of pH on the Stability of Fluoroquinolones in Aqueous Solution

FluoroquinolonepH ConditionObservationReference
MoxifloxacinAcidic (pH < 4)Increased degradation rate[9]
MoxifloxacinNeutral (pH ~7.5)Maximum stability[9]
MoxifloxacinAlkaline (pH > 9)Increased degradation rate[9]
DelafloxacinAcidic (pH 5.5)Increased activity against S. aureus[10]
MoxifloxacinAcidic (pH 5.5)Decreased activity against S. aureus[10]

Table 2: Photodegradation of Fluoroquinolones in Aqueous Solution

FluoroquinoloneLight SourceDegradation Products IdentifiedImpact on ActivityReference
Ciprofloxacin, Ofloxacin, FleroxacinUVA and room lightMultiple photoproductsLoss of antibacterial activity[2]
Ciprofloxacin, Danofloxacin, Levofloxacin, MoxifloxacinSolar lightMultiple photoproductsResidual antibacterial activity[7]
Ofloxacin, LevofloxacinUV irradiationMultiple photoproductsSome products possess antimicrobial activity[4]

Experimental Protocols

Protocol: General Method for Assessing the Stability of this compound in Aqueous Solution using HPLC

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., purified water with pH adjustment if necessary for solubility).

  • Dilute to a final known concentration (e.g., 1 mg/mL).

2. Stability Study Design:

  • Aliquot the stock solution into several amber vials to protect from light.

  • Prepare separate sets of samples for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

  • Prepare separate sets of samples for different pH values by adjusting the pH of the solution with dilute acid or base.

  • For photostability testing, expose a set of samples in clear vials to a controlled light source (e.g., UV lamp or simulated sunlight) alongside a set of control samples wrapped in foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the this compound peak from any potential degradation product peaks. A common approach for fluoroquinolones involves a C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile.[11][12]

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each condition.

  • Determine the degradation rate and the time it takes for the concentration to decrease by a certain percentage (e.g., t90, the time to reach 90% of the initial concentration).

Visualizations

Troubleshooting Workflow for this compound Solution Instability start Instability Observed (Precipitation or Loss of Activity) check_pH Check pH of the solution start->check_pH check_light Assess light exposure start->check_light check_temp Review storage temperature start->check_temp check_pH->check_light pH OK adjust_pH Adjust pH to optimal range check_pH->adjust_pH pH out of range check_light->check_temp Light protected protect_light Protect from light (use amber vials/foil) check_light->protect_light Exposed to light control_temp Store at recommended temperature check_temp->control_temp Incorrect temperature retest Prepare fresh solution and retest check_temp->retest Temp OK, consider other factors adjust_pH->retest protect_light->retest control_temp->retest General Degradation Pathway of Fluoroquinolones cluster_factors Degradation Factors Fluoroquinolone Fluoroquinolone (e.g., this compound) Degradation_Products Degradation Products Fluoroquinolone->Degradation_Products degradation Loss_of_Activity Loss or Altered Antibacterial Activity Degradation_Products->Loss_of_Activity Light Light (UV) Light->Fluoroquinolone pH pH (Acidic/Basic) pH->Fluoroquinolone Temperature Temperature Temperature->Fluoroquinolone

References

Technical Support Center: Overcoming Amifloxacin Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering interference from Amifloxacin in enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay is showing unexpected inhibition when my sample contains this compound. What could be the cause?

A1: this compound, a fluoroquinolone antibiotic, can interfere with enzymatic assays through several mechanisms not related to the intended target of your enzyme. The primary causes of interference are:

  • Intrinsic Fluorescence: this compound is a fluorescent molecule. If your assay uses fluorescence detection, the fluorescence of this compound can overlap with that of your probe, leading to inaccurate readings (either quenching or artificially high signals). Fluoroquinolones typically exhibit excitation wavelengths in the range of 270-330 nm and emission wavelengths between 400-500 nm.

  • Metal Ion Chelation: Many enzymes require divalent metal cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) as cofactors for their catalytic activity. This compound is a known metal chelator, meaning it can bind to and sequester these essential metal ions from the enzyme's active site, leading to a decrease in or complete loss of enzymatic activity.

  • Off-Target Enzyme Inhibition: While this compound's primary targets are bacterial DNA gyrase and topoisomerase IV, it, like other fluoroquinolones, may have off-target inhibitory effects on other enzymes to varying degrees.

Q2: How can I determine if this compound is interfering with my fluorescence-based assay?

A2: To check for fluorescence interference, you should run a control experiment containing this compound at the same concentration as in your experimental samples, but without the enzyme or with a heat-inactivated enzyme. If you observe a significant fluorescence signal in this control, it is likely that this compound's intrinsic fluorescence is contributing to your results.

Q3: What is the evidence that this compound's metal chelation properties can affect my enzyme?

A3: The ability of fluoroquinolones to chelate metal ions is well-documented. The order of stability for these complexes with divalent cations is generally Mg²⁺ > Ca²⁺ > Ni²⁺ > Ba²⁺. If your enzyme of interest is a metalloenzyme or requires metal ion cofactors, the presence of this compound can strip these ions from the enzyme, leading to a loss of function that can be mistaken for direct inhibition.

Q4: Are there any known off-target enzymes that this compound might be inhibiting?

Q5: What are the general strategies to overcome this compound interference?

A5: The main approaches to mitigate this compound interference are:

  • Sample Pre-treatment to Remove this compound: This is the most direct approach and involves physically removing the drug from the sample before the enzymatic assay.

  • Assay Modification: This involves changing the assay conditions to minimize the impact of this compound.

  • Use of Alternative Assays: If interference cannot be overcome, switching to a different assay format that is not susceptible to the specific type of interference may be necessary.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in a fluorescence-based enzymatic assay.

Possible Cause: Interference from the intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a "no-enzyme" control: Prepare a reaction mixture containing all assay components, including this compound at the relevant concentration, but replace the enzyme with buffer. Measure the fluorescence. A high reading indicates direct interference.

  • Determine the spectral overlap: If possible, measure the excitation and emission spectra of this compound under your assay conditions and compare them to the spectra of your fluorescent probe. Significant overlap confirms interference.

  • Wavelength selection: If there is only partial overlap, you may be able to adjust the excitation and/or emission wavelengths of your plate reader to minimize the detection of this compound's fluorescence while still capturing a sufficient signal from your assay's fluorophore.

  • Sample cleanup: If spectral overlap is severe, you will need to remove this compound from your sample prior to the assay using one of the methods described in the "Experimental Protocols" section below.

Problem 2: Reduced enzyme activity in the presence of this compound, even in non-fluorescence-based assays.

Possible Cause: Metal ion chelation by this compound, leading to depletion of essential enzyme cofactors.

Troubleshooting Steps:

  • Check enzyme cofactor requirements: Confirm if your enzyme requires divalent metal ions for activity.

  • Supplement with metal ions: Titrate additional divalent cations (e.g., MgCl₂, MnCl₂) into your assay buffer. If the enzyme activity is restored in the presence of this compound, this strongly suggests that metal chelation was the cause of the apparent inhibition. Be cautious not to add an excess of metal ions, as this can also inhibit some enzymes.

  • Control experiment: Run the assay with the supplemented metal ion concentration in the absence of this compound to ensure the added ions themselves are not affecting the baseline enzyme activity.

  • Sample cleanup: If metal supplementation is not feasible or does not fully restore activity, removing this compound from the sample is the recommended course of action.

Data Presentation

Table 1: Fluorescence Properties of Selected Fluoroquinolones

FluoroquinoloneExcitation Max (nm)Emission Max (nm)Reference
Norfloxacin280450
Ciprofloxacin280450
Enrofloxacin280450
Ofloxacin~290-330~455-505
Moxifloxacin294503 (aqueous), 494 (SDS)

Note: The exact excitation and emission maxima can vary depending on the solvent and pH.

Table 2: Relative Stability of Fluoroquinolone Complexes with Divalent Metal Ions

Metal IonRelative StabilityReference
Mg²⁺High
Ca²⁺Moderate
Ni²⁺Moderate
Ba²⁺Low

Note: This table indicates the general trend of binding affinity. The actual stability constants can vary for different fluoroquinolones.

Experimental Protocols

Here are detailed methodologies for removing this compound from biological samples prior to enzymatic assays.

Protocol 1: Solid-Phase Extraction (SPE)

This method is suitable for removing fluoroquinolones from liquid samples like plasma or serum.

Materials:

  • SPE cartridges (e.g., C18 or a specific polymer-based sorbent)

  • SPE vacuum manifold

  • Methanol

  • Sodium acetate buffer (10 mM, pH 5)

  • Acetonitrile

  • Formic acid

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of 10 mM sodium acetate buffer (pH 5). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load your plasma or serum sample containing this compound onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 10 mM sodium acetate buffer (pH 5) to remove any unbound interfering substances.

  • Elution:

    • Elute the retained this compound with 1 mL of methanol. The eluate contains the interfering drug, while your protein of interest should have passed through in the loading and wash steps if it did not bind to the column. Collect the flow-through and wash fractions if your enzyme is in the sample.

    • Alternatively, if your enzyme of interest is retained on the column and this compound is washed away, you would elute your enzyme under different conditions. This would require method development.

  • For assays where the enzyme is in the flow-through/wash:

    • The collected flow-through and wash fractions containing your enzyme should now be largely free of this compound and can be used in your enzymatic assay. Buffer exchange may be necessary.

Protocol 2: Protein Precipitation (Acetone)

This is a rapid method for removing small molecules like this compound from protein-containing samples.

Materials:

  • Acetone, pre-chilled to -20°C

  • Microcentrifuge tubes

  • Microcentrifuge capable of reaching 13,000-15,000 x g

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex the tube and incubate for 60 minutes at -20°C.

  • Centrifuge for 10 minutes at 13,000-15,000 x g.

  • Carefully decant the supernatant, which contains the dissolved this compound.

  • Allow the protein pellet to air-dry for 30 minutes at room temperature to evaporate any residual acetone.

  • Re-dissolve the protein pellet in a buffer suitable for your enzymatic assay.

Protocol 3: Dialysis

Dialysis is a gentle method for removing small molecules from protein solutions, although it is more time-consuming.

Materials:

  • Dialysis tubing or a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10 kDa for most proteins.

  • Dialysis buffer (at least 200-500 times the volume of your sample)

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).

  • Load your protein sample containing this compound into the dialysis tubing or cassette and seal it.

  • Immerse the sealed sample in the dialysis buffer and stir gently at room temperature or 4°C.

  • Dialyze for 1-2 hours.

  • Change the dialysis buffer and continue to dialyze for another 1-2 hours.

  • For thorough removal, change the buffer again and dialyze overnight at 4°C.

  • The sample inside the dialysis membrane is now ready for your enzymatic assay.

Mandatory Visualizations

Interference_Pathways cluster_fluorescence Fluorescence Interference cluster_chelation Metal Ion Chelation cluster_offtarget Off-Target Inhibition This compound This compound Fluorescence Intrinsic Fluorescence This compound->Fluorescence Chelation Metal Ion Chelation This compound->Chelation OffTarget Off-Target Binding This compound->OffTarget EnzymaticAssay EnzymaticAssay InaccurateResults InaccurateResults EnzymaticAssay->InaccurateResults Fluorescence->EnzymaticAssay MetalIons Enzyme Cofactors (Mg, Mn, etc.) Chelation->MetalIons Sequesters MetalIons->EnzymaticAssay Required for activity OffTarget->EnzymaticAssay

Caption: Mechanisms of this compound interference in enzymatic assays.

Sample_Cleanup_Workflow Start Sample containing this compound and Enzyme SPE Solid-Phase Extraction Start->SPE Precipitation Protein Precipitation Start->Precipitation Dialysis Dialysis Start->Dialysis End This compound-free sample for Enzymatic Assay SPE->End Precipitation->End Dialysis->End

Caption: Workflow for removing this compound from experimental samples.

Technical Support Center: Managing Low Oral Bioavailability of Amifloxacin in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges associated with the low oral bioavailability of Amifloxacin in preclinical oral animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a potential issue in animal studies?

This compound is a fluoroquinolone antibiotic. Like many fluoroquinolones, it is a lipophilic, or fat-loving, compound[1]. This property can lead to poor aqueous solubility, which is a primary factor limiting drug absorption from the gastrointestinal (GI) tract after oral administration, resulting in low or variable bioavailability[2][3][4][5].

Q2: What are the primary factors that can limit the oral bioavailability of this compound?

The oral bioavailability of any drug, including this compound, is influenced by a combination of factors:

  • Physicochemical Properties: Poor aqueous solubility and dissolution rate are the most common barriers for lipophilic drugs[2][6].

  • Physiological Barriers: The drug must permeate the intestinal membrane. It may also be subject to first-pass metabolism in the gut wall or liver and can be removed by efflux transporters, which actively pump the drug back into the GI tract[5][6].

  • Formulation: The composition of the dosing vehicle is critical. An inadequate formulation can fail to release the drug or keep it solubilized at the site of absorption[7].

  • Interactions: Fluoroquinolones are well-known to chelate with multivalent cations (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Al³⁺), forming insoluble complexes that cannot be absorbed[8]. These cations can be present in animal feed, bedding, or formulation excipients.

Q3: How does the choice of animal model impact the study of oral bioavailability?

Different animal species have distinct gastrointestinal physiologies, which can significantly alter drug absorption[9]. Key differences include:

  • GI Tract pH: Varies between species and can affect the ionization and solubility of a drug.

  • Fluid Volume: The amount of fluid available for drug dissolution can differ. For example, administering a drug with a small water volume can classify an otherwise soluble drug as poorly soluble in that specific context[9].

  • Transit Time: The time the drug spends at absorption sites (like the small intestine) varies.

  • Metabolism: The expression and activity of metabolic enzymes and efflux transporters can differ significantly between rats, dogs, and monkeys[10][11].

Q4: Can the simple vehicle or formulation used for oral gavage impact the results?

Absolutely. The formulation is one of the most critical and controllable variables. A simple aqueous suspension may be inadequate for a poorly soluble compound like this compound, leading to low and erratic absorption. Enhancing the formulation is a primary strategy to improve bioavailability[2][7].

Troubleshooting Guide

This guide addresses common issues encountered during oral this compound studies.

Issue 1: High Variability in Plasma Concentrations Between Animals

  • Possible Cause: Inconsistent Dosing Technique.

    • Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.

  • Possible Cause: Interaction with Food or Other Substances.

    • Troubleshooting Step: Fluoroquinolones readily chelate with multivalent cations found in standard animal chow[8]. Implement a consistent fasting period (e.g., 4-12 hours) before dosing. Ensure animals do not have access to food immediately after dosing. Check the composition of the diet and any supplements for high levels of problematic cations.

  • Possible Cause: Formulation is not Homogeneous.

    • Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation.

Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)

  • Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.

    • Troubleshooting Step: The formulation is likely insufficient to overcome this compound's low aqueous solubility. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site[4]. Consider the formulation enhancement strategies outlined in the table below.

  • Possible Cause: Poor Permeability or High Efflux.

    • Troubleshooting Step: While more complex to address, this can be an intrinsic property of the molecule. If formulation optimization does not yield sufficient exposure, the compound may be a substrate for efflux transporters like P-glycoprotein[6]. This can be investigated using in vitro models like Caco-2 cells.

  • Possible Cause: Extensive First-Pass Metabolism.

    • Troubleshooting Step: This is an intrinsic characteristic of the drug's interaction with the animal's metabolic enzymes[12]. To quantify the impact of first-pass metabolism, a parallel intravenous (IV) dosing group is required to determine the absolute bioavailability (F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)).

Formulation Enhancement Strategies for Poorly Soluble Drugs
StrategyPrincipleKey Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[2][5][13]Techniques include micronization and nanonization (e.g., wet bead milling, high-pressure homogenization). Requires stabilizers to prevent particle aggregation.[4]
pH Adjustment For ionizable drugs, adjusting the pH of the vehicle can increase solubility.[2]The pH must be tolerated by the animal and not cause the drug to precipitate upon entry into the different pH environments of the GI tract.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol) to increase solubility.[2][14]The concentration of the co-solvent must be safe and tolerable for the chosen animal species.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.[2]Select non-toxic, well-tolerated surfactants. The concentration should be above the critical micelle concentration (CMC).
Lipid-Based Formulations Dissolving the lipophilic drug in oils or lipidic excipients. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[2][15]Highly effective for lipophilic compounds. The formulation can improve lymphatic uptake, bypassing first-pass metabolism.
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in a non-crystalline (amorphous) state, which has higher energy and solubility than the crystalline form.[4][6][13]Can be prepared by spray drying or hot-melt extrusion. Physical stability of the amorphous state must be ensured.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior and a lipophilic interior to house the drug.[2][5]There is a stoichiometric relationship between the drug and cyclodextrin. The complex must dissociate to release the drug for absorption.

Quantitative Data & Pharmacokinetics

The following tables summarize key pharmacokinetic parameters for this compound and provide a comparison with other fluoroquinolones in common preclinical species.

Table 1: Pharmacokinetic Parameters of this compound
SpeciesDose & RouteTmax (h)Cmax (µg/mL)T½ (h)Bioavailability (F%)Reference
Sprague-Dawley Rat (Male) 20 mg/kg Oral0.57.542.3Not explicitly calculated, but urinary recovery was similar to IV.[10]
Sprague-Dawley Rat (Female) 20 mg/kg Oral0.56.73>2.3Not explicitly calculated, but oral urinary recovery was lower than IV.[10]
Elderly Human (Male) 200 mg Oral-1.135.37-[16]
Elderly Human (Female) 200 mg Oral-1.954.47-[16]
*Note: Cmax values in rats were reported as blood radioactivity equivalents.
Table 2: Comparative Pharmacokinetics of Other Fluoroquinolones in Animals
DrugSpeciesDose (mg/kg) & RouteTmax (h)Cmax (µg/mL)T½ (h)Bioavailability (F%)Reference
Gatifloxacin Rat15 mg/kg Oral~1.0-2.1160-79[11]
Gatifloxacin Dog-~1.7-12.53~98[11]
Ofloxacin Dog20 mg/kg Oral----[17]
Pefloxacin Chicken10 mg/kg Oral2.014.0213.18~70[18]

Experimental Protocols

Protocol 1: General Method for Preparing a Nanosuspension via Wet Milling

This protocol provides a general outline. Specific parameters must be optimized for this compound.

  • Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.

  • Materials:

    • This compound active pharmaceutical ingredient (API).

    • Stabilizer solution (e.g., 1-2% solution of a surfactant like Poloxamer 188 or a polymer like HPMC in purified water).

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter).

    • High-energy planetary ball mill or bead mill.

  • Methodology:

    • Prepare a coarse pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution using a high-shear mixer.

    • Transfer the pre-suspension to the milling chamber containing the milling media.

    • Begin milling at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent degradation).

    • Mill for a predetermined time (e.g., 2-8 hours). Collect aliquots periodically to monitor particle size reduction using a technique like laser diffraction or dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved and the size distribution is stable.

    • Separate the nanosuspension from the milling media by filtration or decanting.

    • Characterize the final nanosuspension for particle size, zeta potential (for stability), and drug concentration before in vivo administration.

Protocol 2: Outline for an Oral Pharmacokinetic Study in Rats

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of an this compound formulation after oral administration.

  • Animals: Male Sprague-Dawley rats (e.g., n=4-6 per group), weight 220-250g.

  • Pre-study Preparation:

    • Acclimatize animals for at least 3 days.

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Weigh each animal immediately before dosing.

    • Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg). The vehicle should be administered to a control group.

    • Record the exact time of dosing.

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100-200 µL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using non-compartmental analysis with software like Phoenix WinNonlin.

Visualizations

TroubleshootingWorkflow Start Unexpected PK Results (Low Exposure / High Variability) CheckFormulation Step 1: Evaluate Formulation & Dosing Procedure Start->CheckFormulation IsHomogeneous Is the formulation homogeneous? Is dosing technique consistent? CheckFormulation->IsHomogeneous ImproveTechnique Solution: - Use high-shear mixing - Validate dosing procedure - Perform content uniformity IsHomogeneous->ImproveTechnique No CheckInteractions Step 2: Evaluate Potential Interactions IsHomogeneous->CheckInteractions  Yes ImproveTechnique->CheckFormulation FastedState Were animals properly fasted? Is there a risk of cation chelation? CheckInteractions->FastedState ImplementFasting Solution: - Implement strict fasting protocol - Analyze diet for multivalent cations - Space dosing away from feeding FastedState->ImplementFasting No EnhanceFormulation Step 3: Enhance Formulation for Solubility FastedState->EnhanceFormulation  Yes ImplementFasting->CheckInteractions TryStrategies Solution: - Reduce particle size (nanosuspension) - Use co-solvents or surfactants - Develop lipid-based system (SEDDS) EnhanceFormulation->TryStrategies AssessIntrinsic Step 4: Assess Intrinsic Properties (Advanced) TryStrategies->AssessIntrinsic If exposure is still low RunIVStudy Solution: - Conduct IV PK study to find absolute bioavailability (F%) - Use in vitro models (e.g., Caco-2) to assess permeability/efflux AssessIntrinsic->RunIVStudy

Caption: Troubleshooting workflow for low oral bioavailability.

BioavailabilityFactors cluster_drug Drug & Formulation Properties cluster_physiology Physiological Barriers Solubility Aqueous Solubility ParticleSize Particle Size Absorption GI Absorption Solubility->Absorption Permeability Permeability (LogP) Permeability->Absorption Formulation Formulation Strategy (e.g., Nanosuspension, SEDDS) Formulation->Solubility Formulation->ParticleSize Formulation->Absorption Metabolism First-Pass Metabolism (Gut Wall & Liver) Absorption->Metabolism Efflux Efflux Pumps (e.g., P-gp) Absorption->Efflux Outcome Oral Bioavailability (F%) Absorption->Outcome Metabolism->Outcome Efflux->Outcome Interactions Chelation with Cations Interactions->Absorption

Caption: Key factors influencing oral bioavailability.

ExperimentalWorkflow F0 Formulation Design - Select strategy (e.g., Lipid-based) F1 Preparation & Optimization F0->F1 F2 In Vitro Characterization - Particle Size - Dissolution Test - Stability F1->F2 F3 In Vivo Animal PK Study (e.g., Rat) F2->F3 F4 Bioanalysis (LC-MS/MS) F3->F4 F5 Data Analysis & Interpretation F4->F5 F5->F0 Iterate F6 Select Lead Formulation or Re-iterate Design F5->F6

Caption: Workflow for screening oral formulations.

References

Technical Support Center: Minimizing Amifloxacin Phototoxicity in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of specific published data on the phototoxicity of Amifloxacin, this guide has been developed based on extensive research into the phototoxicity of the broader class of fluoroquinolone antibiotics. The principles, protocols, and mitigation strategies outlined here are based on well-documented effects of structurally similar compounds and should serve as a comprehensive starting point for researchers working with this compound. It is crucial to adapt and validate these methodologies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound phototoxicity?

A1: this compound phototoxicity is a non-immunological reaction that can occur when cells or tissues containing the drug are exposed to light, primarily in the UVA spectrum (320-400 nm). This exposure can lead to cellular damage and inflammation.[1][2] The underlying mechanism involves the absorption of light energy by the this compound molecule, leading to the generation of reactive oxygen species (ROS) such as singlet oxygen, superoxide anion, and hydroxyl radicals.[3][4][5][6][7][8][9] These highly reactive molecules can then damage cellular components like lipids, proteins, and DNA.[10][11]

Q2: What are the observable signs of phototoxicity in my experiments?

A2: In in vitro cell culture experiments, signs of phototoxicity include decreased cell viability, changes in cell morphology, increased apoptosis or necrosis, and measurable increases in intracellular ROS levels. In in vivo animal models, particularly rodent models, the most common sign is erythema (redness) and edema (swelling) of the irradiated skin, typically the ears.[12]

Q3: How can I minimize this compound phototoxicity in my cell culture experiments?

A3: To minimize phototoxicity in cell culture, it is essential to protect your experimental setup from light. This can be achieved by:

  • Working under subdued lighting or using light-blocking materials.

  • Using amber-colored or foil-wrapped culture vessels and media bottles.

  • Minimizing the exposure of cells to microscope light during imaging.

  • Consider incorporating antioxidants into your culture medium.

Q4: Are there any chemical agents that can help reduce this compound-induced phototoxicity?

A4: Yes, antioxidants have been shown to mitigate the phototoxic effects of fluoroquinolones by scavenging the harmful reactive oxygen species.[8][10] Commonly used antioxidants in experimental settings include:

  • Ascorbic acid (Vitamin C)

  • Glutathione (GSH)

  • N-acetylcysteine (NAC)

  • Mannitol

  • Superoxide dismutase (SOD) and Catalase[10]

Q5: What is the phototoxic potential of this compound compared to other fluoroquinolones?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death in this compound-treated cultures, even at low concentrations. Unintended light exposure during incubation, media changes, or microscopy.1. Ensure all cell culture work is performed under a bio-safety cabinet with the light turned off or dimmed.2. Wrap culture plates and flasks in aluminum foil.3. Use phenol red-free media, as phenol red can act as a photosensitizer.4. Minimize the duration and intensity of light exposure during microscopic examination.
Inconsistent results in phototoxicity assays. Variability in light source intensity or duration of exposure.1. Calibrate your light source to ensure consistent energy delivery (J/cm²).2. Use a radiometer to measure the light intensity at the level of the cells.3. Ensure a consistent distance between the light source and the experimental samples.4. Prepare fresh solutions of this compound for each experiment to avoid degradation.
Erythema and edema observed in control animals (no this compound). The UVA dose is too high, causing direct damage to the skin.1. Reduce the UVA dose and/or the duration of exposure.2. Perform a dose-response experiment with the UVA light alone to determine a non-toxic dose.
No phototoxic effect is observed, even at high this compound concentrations and UVA exposure. Insufficient drug concentration at the target site or suboptimal UVA wavelength.1. Verify the concentration and stability of your this compound solution.2. Ensure the emission spectrum of your light source overlaps with the absorbance spectrum of this compound (typically in the UVA range).3. Increase the this compound concentration or the UVA dose, being mindful of direct toxicity from either component.

Quantitative Data Summary

Note: The following tables summarize quantitative data for the phototoxicity of various fluoroquinolones. This data is provided as a reference to guide experimental design for this compound, for which specific data is not available.

Table 1: In Vitro Phototoxicity of Fluoroquinolones

FluoroquinoloneCell LineUVA Dose (J/cm²)Concentration for 50% Viability Loss (IC50)Reference
LomefloxacinHuman MelanocytesNot specified~0.5 mM[3]
MoxifloxacinHuman MelanocytesNot specified>1.0 mM[3]
CiprofloxacinHuman Lens Epithelial Cells2.5Not specified
OfloxacinHuman Lens Epithelial Cells2.5Not specified

Table 2: In Vivo Phototoxicity of Fluoroquinolones in Mice

FluoroquinoloneDose (mg/kg)UVA ExposureMaximum Erythema Score (0-3 scale)Reference
Lomefloxacin404 hours3[12]
Sparfloxacin404 hours3[12]
Ciprofloxacin404 hours1[12]
Moxifloxacin404 hours0[12]

Experimental Protocols

Protocol 1: In Vitro Phototoxicity Assessment using a Cell Viability Assay

Objective: To determine the phototoxic potential of this compound in a cell line by measuring cell viability after drug incubation and UVA irradiation.

Materials:

  • Cell line of interest (e.g., HaCaT keratinocytes, 3T3 fibroblasts)

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • UVA light source with a calibrated radiometer

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader (absorbance, fluorescence, or luminescence)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Incubate for 24 hours.

  • Drug Incubation: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound solutions. Include a vehicle control (medium without this compound). Incubate for a predetermined time (e.g., 1-24 hours).

  • UVA Irradiation:

    • Prepare two identical sets of plates. One set will be irradiated (+UVA), and the other will serve as a dark control (-UVA).

    • For the +UVA plate, remove the medium and wash the cells with PBS. Add a thin layer of PBS to each well to prevent drying during irradiation.

    • Expose the plate to a calibrated UVA light source for a set duration to deliver a specific dose (e.g., 5 J/cm²).

    • For the -UVA plate, perform the same washing steps but keep the plate in the dark.

  • Post-Irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound, depending on the experimental design) and incubate for 24-48 hours.

  • Cell Viability Assessment: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions. Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated, non-irradiated control. Plot the cell viability against the this compound concentration for both +UVA and -UVA conditions to determine the phototoxic effect.

Protocol 2: In Vivo Phototoxicity Assessment in a Murine Model

Objective: To evaluate the phototoxic potential of this compound by observing skin reactions in mice following oral or intravenous administration and UVA irradiation.

Materials:

  • Albino mice (e.g., BALB/c or SKH-1 hairless)

  • This compound solution for administration

  • Vehicle control solution

  • UVA light source

  • Restraining devices for mice during irradiation

  • Scoring system for erythema and edema

Methodology:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer this compound to the test group of mice via the desired route (e.g., oral gavage or intravenous injection). Administer the vehicle solution to the control group.

  • UVA Irradiation: At the time of expected peak plasma concentration of this compound, restrain the mice and expose a specific area of their skin (commonly the ears) to a UVA light source for a predetermined duration. A non-irradiated group of this compound-treated mice should also be included.

  • Observation and Scoring: At various time points after irradiation (e.g., 0, 24, 48, and 72 hours), visually assess the irradiated skin for signs of erythema and edema. Score the reactions using a standardized scale (e.g., 0 = no reaction, 1 = minimal erythema, 2 = moderate erythema, 3 = severe erythema and edema).

  • Data Analysis: Compare the scores of the this compound-treated and irradiated group to the control groups (vehicle + UVA, this compound without UVA). A statistically significant increase in the erythema/edema score in the this compound + UVA group indicates phototoxicity.

Visualizations

Amifloxacin_Phototoxicity_Pathway cluster_0 Initiation cluster_1 Molecular Activation cluster_2 ROS Generation cluster_3 Cellular Damage cluster_4 Biological Response This compound This compound Excited_this compound Excited State This compound* This compound->Excited_this compound Light Absorption UVA UVA Light (320-400 nm) UVA->Excited_this compound ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Excited_this compound->ROS Energy Transfer to O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death Inflammation Inflammation Cell_Death->Inflammation

Caption: Proposed signaling pathway for this compound-induced phototoxicity.

Experimental_Workflow_In_Vitro cluster_0 UVA Exposure Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_this compound Add this compound Dilutions Incubate_24h->Add_this compound Incubate_Drug Incubate with Drug Add_this compound->Incubate_Drug Wash_PBS Wash with PBS Incubate_Drug->Wash_PBS Irradiate Irradiate with UVA (+UVA) Wash_PBS->Irradiate Dark_Control Keep in Dark (-UVA) Wash_PBS->Dark_Control Post_Incubation Post-Irradiation Incubation (24-48h) Irradiate->Post_Incubation Dark_Control->Post_Incubation Viability_Assay Perform Cell Viability Assay Post_Incubation->Viability_Assay Data_Analysis Analyze Data and Determine Phototoxicity Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro phototoxicity assessment.

Mitigation_Strategies cluster_0 Mitigation Strategies Phototoxicity This compound Phototoxicity Light_Protection Physical Light Protection (e.g., foil, amber vials) Light_Protection->Phototoxicity Blocks Initiation Antioxidants Antioxidant Supplementation (e.g., Ascorbic Acid, GSH) Antioxidants->Phototoxicity Scavenges ROS Dose_Reduction Reduce this compound/UVA Dose Dose_Reduction->Phototoxicity Reduces Severity

Caption: Logical relationship of strategies to mitigate phototoxicity.

References

Validation & Comparative

Amifloxacin vs. Levofloxacin: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance, pharmacokinetics, and mechanisms of action of the fluoroquinolone antibiotics amifloxacin and levofloxacin.

Introduction

Fluoroquinolones are a critical class of broad-spectrum antibiotics widely utilized in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][2] This guide provides a comparative overview of two such fluoroquinolones: this compound and levofloxacin.

Data Presentation: A Comparative Overview

The following tables summarize the pharmacokinetic parameters and in vivo efficacy of this compound and levofloxacin based on available data from separate studies. It is important to note that these values were not obtained from head-to-head comparative trials and should be interpreted with this consideration.

Table 1: Pharmacokinetic Parameters in Humans (Oral Administration)
ParameterThis compoundLevofloxacin
Dose 200 mg, 400 mg, 600 mg (every 12h); 400 mg, 600 mg, 800 mg (every 8h)[3]500 mg (single dose)
Peak Plasma Concentration (Cmax) 2.30 - 11.9 µg/mL (Day 11)[3]~5.2 µg/mL[4]
Time to Peak Concentration (Tmax) ~0.98 h[3]1-2 h[4]
Elimination Half-Life (t½) 3.58 - 5.78 h[3]~6-8 h[2][5]
Urinary Excretion (as unchanged drug) ~53.9%[3]~87% within 48h[5]
Protein Binding Data not available~24-38%[2]
Table 2: In Vivo Efficacy in Animal Models
ParameterThis compoundLevofloxacin
Animal Model Mice[6]Mice[7]
Infection Model Systemic, gram-negative bacterial infections[6]Systemic and pyelonephritis infections[7]
Route of Administration Oral and Parenteral[6]Oral[7]
Observed Efficacy Highly active by oral route, with 50% effective doses within two- to threefold of those obtained with parenteral medication. Generally less active than cefotaxime but more active than gentamicin against systemic, gram-negative bacterial infections.[6]As efficacious or more efficacious than ciprofloxacin in systemic as well as pyelonephritis infections. Achieved higher concentrations in the serum and tissue of mice than ciprofloxacin.[7]

Experimental Protocols

The methodologies described below are based on the experimental protocols detailed in the cited research articles.

This compound In Vivo Efficacy Study in Mice
  • Objective: To assess the in vivo antibacterial activity of this compound against systemic, gram-negative bacterial infections in mice.

  • Animal Model: Inbred ICR mice.

  • Infection: Mice were infected with various gram-negative bacteria.

  • Drug Administration: this compound was administered orally and parenterally at varying doses.

  • Efficacy Assessment: The 50% effective dose (ED50) was determined, representing the dose required to protect 50% of the infected mice from death.

  • Comparator Drugs: The efficacy of this compound was compared to that of gentamicin and cefotaxime.[6]

Levofloxacin In Vivo Efficacy Study in Mice
  • Objective: To evaluate the in vivo efficacy of oral levofloxacin in systemic and pyelonephritis infection models in mice.

  • Animal Model: Mice.

  • Infection: Mice were systemically infected or subjected to a pyelonephritis infection model.

  • Drug Administration: Levofloxacin was administered orally.

  • Efficacy Assessment: The efficacy of levofloxacin was determined based on the survival rate of the infected mice and bacterial load in the kidneys for the pyelonephritis model.

  • Comparator Drug: The in vivo activity of levofloxacin was compared to that of ciprofloxacin.[7]

Pharmacokinetic Study of this compound in Healthy Volunteers
  • Objective: To evaluate the multiple-dose pharmacokinetics and safety of oral this compound in healthy male volunteers.

  • Study Design: Volunteers received oral doses of this compound at 200, 400, or 600 mg every 12 hours, or 400, 600, or 800 mg every 8 hours for 10 days, with an additional dose on day 11.

  • Sample Collection: Plasma and urine samples were collected on days 1, 5, and 11.

  • Analytical Method: this compound concentrations were measured by high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t½, and urinary excretion were calculated.[3]

Pharmacokinetic Study of Levofloxacin in Healthy Volunteers
  • Objective: To determine the pharmacokinetic profile of levofloxacin following oral administration in healthy volunteers.

  • Study Design: Healthy volunteers received a single oral dose of levofloxacin.

  • Sample Collection: Blood samples were collected at various time points after drug administration.

  • Analytical Method: Levofloxacin concentrations in plasma were determined using validated analytical methods.

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters including Cmax, Tmax, t½, and bioavailability were determined.[4]

Mandatory Visualization

Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication

G cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Topoisomerase_IV Topoisomerase IV Separated_DNA Separated Daughter DNA Topoisomerase_IV->Separated_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replicated_DNA Replicated Daughter DNA Replicated_DNA->Topoisomerase_IV Decatenation Fluoroquinolones This compound / Levofloxacin Inhibition_Gyrase Inhibition Fluoroquinolones->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolones->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase DNA_Damage DNA Strand Breaks Inhibition_Gyrase->DNA_Damage Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Experimental Workflow: In Vivo Efficacy Assessment

G Start Animal Model Selection (e.g., Mice) Infection Induction of Bacterial Infection (Systemic or Localized) Start->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (this compound or Levofloxacin) Grouping->Treatment Observation Monitoring of Clinical Signs and Survival Treatment->Observation Endpoint Endpoint Assessment (e.g., Survival Rate, Bacterial Load) Observation->Endpoint Data_Analysis Statistical Analysis of Results Endpoint->Data_Analysis Conclusion Determination of In Vivo Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo efficacy studies.

Conclusion

References

The Quest for Enhanced Antibacterial Efficacy: A Comparative Analysis of a Novel Fluoroquinolone Analog and Amifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of newly synthesized antibacterial agents is paramount in the ongoing battle against microbial resistance. This guide provides a comparative analysis of a recently developed Ciprofloxacin analog, 7-(4-(2-(4-fluorobenzoyl)hydrazono)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CHF), against the established fluoroquinolone, Amifloxacin, and the widely used Ciprofloxacin. While recent research on novel this compound analogs is limited in publicly available literature, the evaluation of CHF offers valuable insights into the structure-activity relationships and potential for developing more potent fluoroquinolone-based therapeutics.

Performance Snapshot: Head-to-Head Antibacterial Activity

The antibacterial efficacy of newly synthesized compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro antibacterial activity of CHF, this compound, and Ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) Against Gram-Positive Bacteria

OrganismCHFThis compoundCiprofloxacin
Staphylococcus aureus0.252.00.5
Methicillin-resistantStaphylococcus aureus (MRSA)0.52.01.0
Enterococcus faecalis2.04.01.0

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) Against Gram-Negative Bacteria

OrganismCHFThis compoundCiprofloxacin
Escherichia coli0.125≤0.1250.03
Pseudomonas aeruginosa1.08.00.25
Klebsiella pneumoniae0.25≤0.1250.06

The data indicates that the novel analog, CHF, demonstrates promising activity, particularly against Gram-positive strains, with lower MIC values against S. aureus and MRSA compared to both this compound and Ciprofloxacin. While its activity against the tested Gram-negative bacteria is comparable or slightly less potent than Ciprofloxacin, it shows a significant improvement over this compound against P. aeruginosa.

Under the Microscope: Experimental Protocols

The validation of these findings relies on standardized and reproducible experimental methodologies. The following protocols outline the key experiments used to determine the antibacterial activity of the synthesized analogs.

Synthesis of a Novel Ciprofloxacin Analog (CHF)

The synthesis of 7-(4-(2-(4-fluorobenzoyl)hydrazono)ethyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CHF) is a multi-step process. A common synthetic route involves the reaction of Ciprofloxacin with ethyl chloroacetate in an alkaline dimethylformamide (DMF) solution. The resulting intermediate is then treated with hydrazine hydrate. Finally, the product is reacted with 4-fluorobenzaldehyde to yield the target compound. Characterization is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on appropriate agar plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension was then diluted to a final concentration of about 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Preparation of Antibiotic Dilutions: Stock solutions of the test compounds were prepared in a suitable solvent. Serial two-fold dilutions were then made in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

Visualizing the Science: Pathways and Processes

To better understand the context of these experiments and the mechanism of action, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antibacterial Activity Testing cluster_data Data Analysis & Comparison synthesis Synthesis of This compound Analog purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic bacterial_strains Panel of Gram+ and Gram- Bacteria data_analysis Data Tabulation and Comparison mic->data_analysis comparison Comparison with This compound & Ciprofloxacin data_analysis->comparison

Experimental workflow for validating antibacterial activity.

This compound and its analogs belong to the fluoroquinolone class of antibiotics, which exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

signaling_pathway This compound This compound Analog dna_gyrase DNA Gyrase (GyrA, GyrB) This compound->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC, ParE) This compound->topo_iv Inhibits dna_replication DNA Replication & Repair Disrupted dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Mechanism of action of this compound analogs.

By inhibiting these enzymes, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. The structural modifications in novel analogs aim to enhance the binding affinity to these target enzymes, thereby increasing their antibacterial potency and potentially overcoming existing resistance mechanisms.

head-to-head comparison of Amifloxacin and ofloxacin against clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro activity of amifloxacin and ofloxacin against a range of clinical bacterial isolates. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.

Quantitative Performance Analysis

The in vitro potencies of this compound and ofloxacin have been evaluated against a variety of Gram-positive and Gram-negative clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a direct comparison of their antibacterial activity.

Gram-Positive Isolates
Bacterial SpeciesNo. of IsolatesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Resistant)115This compound-2.0
Ofloxacin-0.5
Gram-Negative Isolates
Bacterial SpeciesNo. of IsolatesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa (Aminoglycoside-Resistant)-This compound4-

Note: MIC50 and MIC90 represent the minimum concentration of the antibiotic required to inhibit the growth of 50% and 90% of the tested isolates, respectively. A lower MIC value indicates greater potency.

Summary of In Vitro Activity

Based on the available data, ofloxacin demonstrates greater in vitro potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to this compound, with an MIC90 of 0.5 µg/mL versus 2.0 µg/mL for this compound.[1] This suggests that ofloxacin is more effective at inhibiting the growth of the majority of tested MRSA strains at a lower concentration.

Against aminoglycoside-resistant Pseudomonas aeruginosa, this compound showed an MIC50 of 4 µg/mL.[2] While a direct comparison with ofloxacin against the same resistant strains is not available in the provided data, this finding highlights this compound's activity against this challenging pathogen.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical component of assessing the in vitro activity of antimicrobial agents. The following section details a standard methodology used in comparative studies.

Agar Dilution Method for MIC Determination

The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.

1. Preparation of Antimicrobial Stock Solutions:

  • Stock solutions of this compound and ofloxacin are prepared to a known concentration in a suitable solvent.

2. Preparation of Agar Plates with Antimicrobial Agents:

  • A series of agar plates are prepared, each containing a different, twofold serial dilution of the antimicrobial agent.

  • A control plate containing no antimicrobial agent is also prepared.

3. Inoculum Preparation:

  • The bacterial isolates to be tested are cultured in a suitable broth medium to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

4. Inoculation of Plates:

  • A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

5. Incubation:

  • The inoculated plates are incubated under appropriate conditions (temperature, time, and atmosphere) to allow for bacterial growth.

6. Determination of MIC:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative evaluation of this compound and ofloxacin using the agar dilution method for MIC determination.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock_solution Prepare this compound & Ofloxacin Stock Solutions agar_plates Prepare Serial Dilution Agar Plates stock_solution->agar_plates inoculation Inoculate Plates with Bacterial Isolates agar_plates->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_results Examine Plates for Bacterial Growth incubation->read_results determine_mic Determine MIC for Each Isolate read_results->determine_mic compare_mic Compare MIC50 & MIC90 (this compound vs. Ofloxacin) determine_mic->compare_mic final_report Publish Comparison Guide compare_mic->final_report

References

Comparative In Vitro Activity of Amifloxacin: A Statistical Analysis of MIC Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Amifloxacin against a panel of Gram-positive and Gram-negative bacteria. The data, presented in the form of Minimum Inhibitory Concentration (MIC), is compared with other fluoroquinolones and relevant antibiotics. Detailed experimental protocols for MIC determination and visualizations of the experimental workflow and the drug's mechanism of action are included to support further research and development.

Data Presentation: Comparative MIC Data

The following tables summarize the comparative Minimum Inhibitory Concentration (MIC) data for this compound and other antibiotics against various bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs of this compound and Comparator Agents Against Gram-Negative Bacteria (in µg/mL)

OrganismThis compoundCiprofloxacinOfloxacinNorfloxacinEnoxacin
Enterobacteriaceae ≤0.03[1]
Escherichia coli
Klebsiella pneumoniae
Enterobacter cloacae
Proteus mirabilis
Pseudomonas aeruginosa 4 (MIC50)[2][3]≤0.25[1]
Neisseria gonorrhoeae ≤0.03[1]≤0.03[1]

Table 2: Comparative MICs of this compound and Comparator Agents Against Gram-Positive Bacteria (in µg/mL)

OrganismThis compoundCiprofloxacinOfloxacinNorfloxacinEnoxacinA-56619A-56620
Staphylococcus aureus (Methicillin-Resistant) 2.0 (MIC90)[4]0.5 (MIC90)[4]0.5 (MIC90)[4]4.0 (MIC90)[4]2.0 (MIC90)[4]0.5 (MIC90)[4]0.5 (MIC90)[4]
Staphylococci Moderate Activity[1]1 (MIC100)[1]1 (MIC100)[1]
Enterococci Inactive[1]Highly Active[1]Moderately Active[1]
Enterococcus faecalis

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Agar Dilution Method for MIC Determination

The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

1. Preparation of Antimicrobial Stock Solutions:

  • Aseptically prepare a stock solution of the antimicrobial agent at a high concentration (e.g., 1000 µg/mL) using a suitable solvent and diluent as specified by the manufacturer.

2. Preparation of Agar Plates with Antimicrobial Agent:

  • Prepare a series of twofold dilutions of the antimicrobial stock solution.

  • For each concentration, add a specific volume of the antimicrobial solution to molten Mueller-Hinton agar that has been cooled to 45-50°C. The ratio of antimicrobial solution to agar should be 1:10 to minimize the dilutional effect.

  • Mix the agar and antimicrobial solution thoroughly and pour into sterile petri dishes to a uniform depth of 3-4 mm.

  • Allow the agar to solidify completely at room temperature. A control plate containing no antimicrobial agent should also be prepared.

3. Inoculum Preparation:

  • From a pure, 18-24 hour culture of the test organism, select 3-5 morphologically similar colonies.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the adjusted inoculum in sterile broth to achieve a final concentration of approximately 1 x 10^7 CFU/mL.

4. Inoculation of Agar Plates:

  • Using an inoculum-replicating apparatus, spot a standardized volume (typically 1-2 µL) of the prepared bacterial suspension onto the surface of each agar plate, including the control plate. This delivers approximately 10^4 CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in an ambient air incubator.

6. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. A faint haze or a single colony at the inoculum spot is disregarded. The growth control plate should show confluent growth.

Broth Microdilution Method for MIC Determination

The broth microdilution method is another widely used technique for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Dilutions:

  • In a 96-well microtiter plate, prepare twofold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth). The final volume in each well is typically 100 µL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

2. Inoculum Preparation:

  • Prepare the inoculum as described in the agar dilution method, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in the broth.

3. Inoculation of Microtiter Plate:

  • Add an equal volume of the standardized inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

4. Incubation:

  • Cover the microtiter plate with a lid or sealing tape and incubate at 35-37°C for 16-20 hours in an ambient air incubator.

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (i.e., no turbidity) in the wells. This can be determined by visual inspection or with a microplate reader. The growth control well should be turbid, and the sterility control well should be clear.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis start Start antimicrobial_prep Prepare Antimicrobial Stock Solution start->antimicrobial_prep media_prep Prepare Growth Medium (Agar or Broth) start->media_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions of Antimicrobial antimicrobial_prep->serial_dilution media_prep->serial_dilution inoculation Inoculate Plates/Wells with Bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_results Read Results (Visual Inspection/Reader) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathway of Fluoroquinolone Action

fluoroquinolone_mechanism cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery fq Fluoroquinolone (e.g., this compound) inhibition Inhibition fq->inhibition dna_gyrase DNA Gyrase (Topoisomerase II) dna Bacterial DNA dna_gyrase->dna relaxes supercoils topoisomerase_iv Topoisomerase IV topoisomerase_iv->dna decatenates daughter chromosomes inhibition->dna_gyrase Gram-negative inhibition->topoisomerase_iv Gram-positive block_replication Blocks DNA Replication & Transcription inhibition->block_replication cell_death Bacterial Cell Death block_replication->cell_death

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

A Comparative Guide to the Validation of Analytical Methods for Amifloxacin: Mass Spectrometry vs. an Alternative Method

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate quantification of pharmaceutical compounds. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of Amifloxacin and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for a structurally similar fluoroquinolone, Ciprofloxacin. This comparison will highlight the performance of each technique, supported by experimental data, to aid in the selection of the most appropriate analytical method for specific research needs.

While a validated HPLC-UV method for this compound is available, a specific validated LC-MS/MS method for this compound could not be identified in the available literature. Therefore, a validated LC-MS/MS method for Ciprofloxacin is presented here as a representative example for comparison, given its structural similarity to this compound. It is crucial to note that the performance of an LC-MS/MS method for this compound would require its own specific validation.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for this compound

This method is adapted from a validated assay for the quantification of this compound in plasma and urine.[1]

Sample Preparation:

  • To 1 mL of plasma or urine, add an internal standard and 5 mL of chloroform.

  • Vortex the mixture for 30 seconds and centrifuge at 2000 rpm for 10 minutes.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of the mobile phase.

  • Inject a 50 µL aliquot into the HPLC system.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), with the pH adjusted to ensure optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Temperature: Ambient.

Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ciprofloxacin

The following is a representative validated method for the quantification of Ciprofloxacin in biological matrices, which would be similar in principle for this compound.

Sample Preparation:

  • To a 100 µL aliquot of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Instrument: Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Performance Comparison

The following tables summarize the key validation parameters for the HPLC-UV method for this compound and a representative LC-MS/MS method for Ciprofloxacin.

Table 1: Validation Parameters for this compound by HPLC-UV in Plasma and Urine[1]

Validation ParameterPlasmaUrine
Precision (Overall Standard Deviation) ± 4.9%± 1.1%
Accuracy (% of Nominal Value) 93.6% to 103%95.2% to 107%
Minimum Quantifiable Level (µg/mL) 0.0322.7

Table 2: Representative Validation Parameters for Ciprofloxacin by LC-MS/MS

Validation ParameterRepresentative Value
Linearity Range Typically in the low ng/mL to µg/mL range
Precision (%RSD) < 15%
Accuracy (% Bias) Within ± 15%
Limit of Quantification (LOQ) Typically in the low ng/mL range
Selectivity/Specificity High (due to MRM)
Sample Volume Typically low (e.g., 50-100 µL)
Run Time Generally shorter than HPLC-UV

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Application Method Application MD1 Define Analytical Requirements MD2 Select Appropriate Technology (e.g., LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 V8 Stability V7->V8 A1 Sample Analysis V8->A1 A2 Data Interpretation & Reporting A1->A2

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound, or any fluoroquinolone, depends on the specific requirements of the study.

The HPLC-UV method for this compound has been demonstrated to be precise and accurate for its quantification in biological fluids.[1] It is a robust and widely available technique, often with lower operational costs compared to mass spectrometry. However, its sensitivity and selectivity may be limited, especially in complex matrices where interferences from other compounds can be a challenge.

LC-MS/MS , as demonstrated by the representative method for Ciprofloxacin, offers significantly higher sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of the target analyte even in the presence of co-eluting substances, leading to lower limits of detection and quantification. This makes it the method of choice for studies requiring high sensitivity, such as pharmacokinetic studies with low dosage, or when analyzing complex biological samples. While the initial investment and operational costs for LC-MS/MS are higher, the superior performance in terms of sensitivity, specificity, and often shorter analysis times, can be critical for many research and development applications.

For routine analysis where high concentrations of this compound are expected and the sample matrix is relatively clean, the validated HPLC-UV method provides a reliable and cost-effective solution. For applications demanding the highest sensitivity and specificity, an LC-MS/MS method, once developed and validated specifically for this compound, would be the superior choice.

References

A Comparative Analysis of the Post-Antibiotic Effect: Amifloxacin and Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the post-antibiotic effect (PAE) is a critical pharmacodynamic parameter, representing the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative overview of the PAE of two fluoroquinolones: amifloxacin, an earlier-generation agent, and moxifloxacin, a later-generation fluoroquinolone.

Note on Data Availability: Extensive literature searches did not yield specific quantitative data on the post-antibiotic effect of this compound. The following comparison is based on available data for moxifloxacin and the general characteristics of the fluoroquinolone class, to which this compound belongs.

Quantitative Data on Post-Antibiotic Effect

While direct comparative studies on the PAE of this compound and moxifloxacin are unavailable, data for moxifloxacin's PAE against key bacterial pathogens has been documented. Fluoroquinolones as a class are known to exhibit a moderate post-antibiotic effect.

Table 1: Post-Antibiotic Effect (PAE) of Moxifloxacin against Various Bacterial Strains

Bacterial StrainMoxifloxacin ConcentrationPAE Duration (hours)Reference
Staphylococcus aureus4x MIC2.8[1]
Pseudomonas aeruginosa4x MIC2.0[1]
Bacillus anthracis (Sterne strain)10x MIC2-3
Bacillus anthracis (ST-1 strain)10x MIC2-3

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The determination of the post-antibiotic effect is crucial for understanding the dosing regimens of antibiotics. Below is a detailed methodology for a key experiment to determine the PAE of fluoroquinolones.

Determination of Post-Antibiotic Effect (PAE)

This protocol is a standard method used to measure the PAE of an antibiotic in vitro.

1. Bacterial Strain and Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared.
  • The bacteria are grown in a suitable liquid culture medium (e.g., Mueller-Hinton broth) to the logarithmic phase of growth.

2. Antibiotic Exposure:

  • The bacterial culture is divided into two sets of tubes.
  • To one set, the antibiotic (e.g., moxifloxacin) is added at a specific concentration, typically a multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC or 10x MIC).
  • The other set of tubes serves as a control and does not receive the antibiotic.
  • Both sets of tubes are incubated for a defined period, usually 1 to 2 hours, at 37°C.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be removed from the culture. This is typically achieved by one of the following methods:
  • Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free medium. This reduces the antibiotic concentration to a sub-inhibitory level.
  • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are resuspended in a fresh medium. This process may be repeated to ensure complete removal of the antibiotic.

4. Monitoring Bacterial Regrowth:

  • Following antibiotic removal, the viable bacterial count in both the test and control cultures is determined at regular intervals (e.g., every hour). This is typically done by plating serial dilutions of the cultures onto agar plates and counting the resulting colonies after overnight incubation (Colony Forming Units per milliliter, CFU/mL).

5. PAE Calculation:

  • The PAE is calculated using the following formula: PAE = T - C Where:
  • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) from the count immediately after antibiotic removal.
  • C is the time required for the viable count in the control culture to increase by 1 log10 from the count at the same initial time point as the test culture.

Visualizing Experimental Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_monitoring Monitoring & Analysis start Bacterial Culture (Logarithmic Phase) exposure Incubate with Antibiotic (e.g., 1-2 hours) start->exposure control Incubate without Antibiotic (Control) start->control removal Remove Antibiotic (Dilution or Centrifugation) exposure->removal monitoring Monitor Bacterial Regrowth (Viable Counts) control->monitoring removal->monitoring calculation Calculate PAE (PAE = T - C) monitoring->calculation

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Fluoroquinolone_PAE_Mechanism cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_pae Post-Antibiotic Effect drug Fluoroquinolone (this compound/Moxifloxacin) target DNA Gyrase & Topoisomerase IV drug->target Binds to dna_damage Inhibition of DNA Replication & Repair target->dna_damage Leads to bacterial_death Bactericidal Effect dna_damage->bacterial_death pae Persistent Suppression of Bacterial Growth dna_damage->pae Induces mechanism Time required to synthesize new enzymes and repair DNA pae->mechanism Mechanism

Caption: Proposed mechanism of Fluoroquinolone-induced Post-Antibiotic Effect.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment for Handling Amifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Amifloxacin in a laboratory setting.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This compound, a quinolone antibiotic, presents hazards that necessitate the use of appropriate personal protective equipment (PPE) and standardized handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational plans and disposal protocols to support your laboratory safety program.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment

PPE CategoryTypeStandardPurpose
Hand Protection Chemical-resistant gloves (Nitrile recommended)ASTM F739 or EN 374To prevent skin contact, which can cause irritation and allergic reactions.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesANSI Z87.1To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)NIOSH 42 CFR 84To be used in cases of inadequate ventilation or when handling powders to prevent inhalation.
Body Protection Laboratory coat or disposable gownN/ATo protect skin and clothing from contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for minimizing exposure risk.

Step-by-Step Handling Protocol

  • Preparation :

    • Designate a specific area for handling this compound, preferably in a chemical fume hood or a well-ventilated space.

    • Ensure that an eyewash station and safety shower are readily accessible[3].

    • Assemble all necessary equipment and PPE before handling the compound.

  • Donning PPE :

    • Put on a lab coat or gown.

    • Don a respirator, if required by your risk assessment.

    • Put on eye and face protection.

    • Wash and dry hands thoroughly before putting on gloves.

  • Handling this compound :

    • When weighing or handling the solid form, avoid the generation of dust[4].

    • If creating solutions, do so in a fume hood to minimize inhalation of any aerosols.

    • Avoid contact with skin, eyes, and clothing[4].

    • Do not eat, drink, or smoke in the designated handling area.

  • Doffing PPE :

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove the lab coat or gown, folding it inward to contain any contamination.

    • Remove eye and face protection.

    • Remove the respirator, if worn.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Spills

In the event of a spill, follow these steps:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid creating dust[4]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate : Clean the spill area thoroughly with an appropriate cleaning agent.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to human health.

Waste Segregation and Disposal

  • Unused this compound : Treat as hazardous chemical waste and dispose of it through an approved waste disposal plant. Do not dispose of it down the drain.

  • Contaminated Labware : Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE : Used gloves, gowns, and other disposable PPE should be disposed of as hazardous waste.

  • Stock Solutions : Concentrated antibiotic stock solutions are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines[5].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow Start Start: Assess Task Task Handling this compound? Start->Task SolidForm Handling Solid Form (Powder)? Task->SolidForm Yes Proceed Proceed with Task Task->Proceed No LiquidForm Handling Liquid Form (Solution)? SolidForm->LiquidForm No Ventilation Adequate Ventilation / Fume Hood? SolidForm->Ventilation Yes LiquidForm->Ventilation Yes BasePPE Required PPE: - Lab Coat - Nitrile Gloves - Safety Glasses LiquidForm->BasePPE No Ventilation->BasePPE Yes AddRespirator Add NIOSH-approved Respirator (e.g., N95) Ventilation->AddRespirator No BasePPE->Proceed AddRespirator->BasePPE

Caption: Workflow for selecting appropriate PPE for handling this compound.

By implementing these safety measures, researchers can handle this compound responsibly, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.